Geosmin-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-IJLUTSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186647 | |
| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16452-32-7 | |
| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Geosmin-d3: A Technical Guide to its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and properties of Geosmin-d3, a deuterated isotopologue of the naturally occurring and potent off-flavor compound, geosmin. Due to its utility as an internal standard in sensitive analytical methods, the synthesis and characterization of this compound are of significant interest to researchers in environmental science, food chemistry, and drug metabolism studies.
Chemical Properties and Data
| Property | Value | Source |
| Chemical Name | (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol | [1] |
| Molecular Formula | C₁₂H₁₉D₃O | [2] |
| Molecular Weight | 185.32 g/mol | [2] |
| CAS Number | 135441-88-2 | |
| Appearance | Colorless oil | [3] |
| Boiling Point | ~270 °C (for non-deuterated geosmin) | [4] |
| Melting Point | 78-82 °C (for non-deuterated geosmin) | [4] |
| Solubility | Soluble in methanol and chloroform | [5] |
| Storage Temperature | 2-8°C | [3] |
Chemical Synthesis of Tri-deuterated (-)-Geosmin
The enantioselective synthesis of tri-deuterated (-)-geosmin has been achieved through a versatile four-step synthetic strategy, yielding a product with high enantiomeric purity.[2] This method is crucial for producing a reliable internal standard for the accurate quantification of geosmin in various complex matrices.
The overall synthetic workflow is depicted below:
References
In-Depth Technical Guide: Isotopic Labeling and Purity of Geosmin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Geosmin-d3, its purity assessment, and the analytical methodologies employed for its characterization. This compound, a deuterated isotopologue of the potent earthy odorant geosmin, serves as an indispensable internal standard for accurate and sensitive quantification of geosmin in various matrices, particularly in environmental and food sciences.
Isotopic Labeling and Purity of this compound
The isotopic purity of this compound is a critical parameter that directly influences its efficacy as an internal standard. Commercially available standards and those synthesized in research laboratories typically exhibit high isotopic enrichment.
Data Presentation: Isotopic Purity of this compound
| Parameter | Specification/Result | Source/Method |
| Isotopic Purity (Atom % D) | 99 atom % D | Sigma-Aldrich Product Information |
| Chemical Purity | ≥97% (CP) | BOC Sciences Product Information |
| Isotopic Distribution | No signals of m/z 182, 183, and 184 were present in the mass spectrum, indicating the absence of undeuterated, monodeuterated, and dideuterated geosmin isotopologues. | Porcelli et al. (2020) / GC-MS Analysis[1] |
| Enantiomeric Purity | 91% | Porcelli et al. (2020) / Chiral GC-MS Analysis[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analytical characterization of this compound.
Enantioselective Synthesis of Tri-deuterated (–)-Geosmin
This protocol is based on the work of Porcelli et al. (2020) and describes a four-step synthesis to produce tri-deuterated (–)-geosmin.[1]
Step 1: Epoxidation of (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
-
Dissolve the starting ketone in dichloromethane (CH2Cl2).
-
Add sodium bicarbonate (NaHCO3).
-
Cool the mixture to 0°C.
-
Add m-chloroperbenzoic acid (mCPBA) and stir for 2 hours at 0°C, then for 24 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the epoxide.
Step 2: Reductive Opening of the Epoxide with LiAlD4
-
Dissolve the purified epoxide in tetrahydrofuran (THF).
-
Add lithium aluminum deuteride (LiAlD4) and reflux the mixture for 2 hours.
-
Cool the reaction and carefully quench with water and sodium hydroxide.
-
Filter the mixture and extract the resulting diol.
Step 3 & 4 (One-Pot): Tosylation and Reduction to (2H3)Geosmin
-
Dissolve the diol in chloroform (CHCl3) and pyridine.
-
Cool to 10°C and add p-toluenesulfonyl chloride (TsCl).
-
Stir the mixture for 72 hours at 10°C.
-
Without isolating the tosylate, add LiAlD4 and reflux for 4 hours.
-
Cool the reaction, quench, and extract the crude (2H3)Geosmin.
-
Purify the final product by flash chromatography.
Analytical Characterization of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Varian 3800 GC with a Varian 4200 MS).
GC Conditions:
-
Column: DB-1 capillary column or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 260°C at 8°C/min, and hold for 1.75 minutes.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Full scan to identify the molecular ion and fragmentation pattern.
-
Selected Ion Monitoring (SIM): Monitor m/z 185 for this compound and m/z 182, 183, and 184 to confirm the absence of lower deuterated and undeuterated species.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume into the GC-MS system.
Data Analysis:
-
Analyze the mass spectrum for the molecular ion peak at m/z 185 (C12H19D3O).
-
Confirm the absence of peaks at m/z 182, 183, and 184 to ensure high isotopic purity.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker AM 400).
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl3).
-
Analysis: The ¹H NMR spectrum is used to confirm the absence of a proton signal at the site of deuteration. For tri-deuterated geosmin synthesized by the described method, the absence of the C4 proton signal and the altered multiplicity of adjacent protons would confirm deuterium incorporation.
¹³C NMR:
-
Solvent: Deuterated chloroform (CDCl3).
-
Analysis: The multiplicity of the signals for carbons C3 and C4 will indicate coupling with deuterium atoms, confirming the positions of isotopic labeling.
Deuterium (²H) NMR:
-
Analysis: ²H NMR can be used to directly observe the deuterium signals, confirming the presence and number of deuterium atoms in the molecule.
Visualizations
Synthesis Workflow for this compound
Caption: Enantioselective synthesis workflow of (-)-Geosmin-d3.
Analytical Workflow for Geosmin Quantification using this compound
Caption: Workflow for geosmin quantification using this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Geosmin-d3
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of tri-deuterated Geosmin (Geosmin-d3), a critical internal standard for the quantitative analysis of Geosmin.
Introduction
Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma of soil and the off-tastes and odors in drinking water and aquaculture. Accurate quantification of Geosmin is crucial for environmental monitoring and food quality control. Stable isotope-labeled internal standards, such as this compound, are indispensable for precise and accurate measurements by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. Understanding the fragmentation pattern of this compound is essential for developing robust analytical methods.
Mass Spectrometry of Geosmin and this compound
Under electron ionization (EI), Geosmin and its deuterated analog undergo characteristic fragmentation, providing a unique fingerprint for identification and quantification.
Fragmentation of Unlabeled Geosmin
The mass spectrum of unlabeled Geosmin (C₁₂H₂₂O, Molecular Weight: 182.3 g/mol ) is characterized by a molecular ion peak at m/z 182, although it can be of low intensity. The most prominent and diagnostic fragment ions are observed at m/z 126 and m/z 112. These fragments are proposed to arise from the cleavage of the decalin ring system.
Expected Fragmentation of this compound
For tri-deuterated Geosmin (C₁₂H₁₉D₃O, Molecular Weight: 185.3 g/mol ), the molecular ion is observed at m/z 185. The fragmentation pattern is expected to be analogous to that of unlabeled Geosmin, with shifts in the mass-to-charge ratio of the fragment ions depending on the position of the deuterium labels. In commercially available this compound, the deuterium atoms are typically located on the methyl group at position 4 and the adjacent methylene group at position 3, leading to the designation (3,3,4-²H₃)Geosmin.
Based on this labeling pattern, the key fragment ions are expected to be shifted. For instance, a prominent ion used for quantification of (²H₃)geosmin has been reported at m/z 168[1][2]. The fragmentation leading to the characteristic ions at m/z 126 and 112 in unlabeled geosmin would be expected to show corresponding shifts in the deuterated analogue, depending on which fragment retains the deuterium atoms.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for unlabeled Geosmin and the expected values for this compound. The relative abundance of fragments for this compound is inferred from the fragmentation of the unlabeled compound and published data on other deuterated geosmin species.
| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Other Significant Ions |
| Geosmin | m/z 182 | m/z 126 | m/z 112 (Base Peak) | m/z 97, m/z 111, m/z 125 |
| This compound | m/z 185 | m/z 126 (if D are lost) or higher | m/z 112 (if D are lost) or higher | m/z 168 (reported for quantification) |
Note: The exact m/z and relative abundances of this compound fragments can vary slightly depending on the instrumentation and analytical conditions.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺• at m/z 185. The subsequent fragmentation pathways are influenced by the stability of the resulting carbocations and neutral losses.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis of this compound
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1. Instrumentation
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Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C Series GC/MSD or equivalent.
-
Autosampler: Gerstel MPS or equivalent.
5.2. GC Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
5.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
SIM Ions for this compound: m/z 185, 168.
-
SIM Ions for Geosmin: m/z 182, 126, 112.
5.4. Sample Preparation Geosmin and this compound are volatile compounds. A common and effective method for their extraction and preconcentration from a water matrix is Headspace Solid-Phase Microextraction (HS-SPME).
-
To a 20 mL headspace vial, add 10 mL of the water sample.
-
Add a known amount of this compound internal standard.
-
Add 3 g of NaCl to increase the ionic strength of the solution.
-
Seal the vial and incubate at 60 °C for 15 minutes with agitation.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes.
-
Desorb the fiber in the GC inlet for 2 minutes.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Geosmin using this compound as an internal standard.
Caption: Workflow for Geosmin analysis.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Geosmin in various matrices. A thorough understanding of its mass spectrometric fragmentation pattern is fundamental for method development and data interpretation. The expected molecular ion at m/z 185 and characteristic fragment ions provide the necessary selectivity for sensitive detection. The experimental protocol outlined in this guide serves as a starting point for researchers to develop and validate their own analytical methods for Geosmin analysis.
References
The Advent of a Heavyweight: A Technical Chronicle of Deuterated Geosmin's Discovery and Analytical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geosmin, the volatile organic compound responsible for the characteristic earthy scent of rain-soaked soil, has long been a molecule of interest across various scientific disciplines. While its sensory impact is widely recognized, its presence, even at trace levels, can signify microbial activity and impact the quality of water, food, and beverages. The accurate quantification of geosmin is therefore paramount. This technical guide delves into the discovery and history of deuterated geosmin, a heavy-isotope-labeled analogue that has become an indispensable tool for the precise and reliable measurement of its native counterpart. This document provides a comprehensive overview of its synthesis, the biochemical pathways of its parent compound, and its application as an internal standard in advanced analytical methodologies.
The Natural Blueprint: Geosmin Biosynthesis
The journey to understanding deuterated geosmin begins with the biosynthesis of natural geosmin. Produced by a variety of microorganisms, including bacteria of the genus Streptomyces and various cyanobacteria, geosmin is a degraded sesquiterpene. The biosynthetic pathway, elucidated through extensive research, involves a bifunctional enzyme, geosmin synthase.
This enzyme catalyzes a two-step process commencing with farnesyl diphosphate (FPP), a common precursor in the terpene synthesis pathway. The N-terminal domain of geosmin synthase initially cyclizes FPP to form the intermediate germacradienol. Subsequently, the C-terminal domain facilitates a second cyclization and fragmentation of germacradienol to yield the final geosmin molecule.
Figure 1. Simplified signaling pathway of geosmin biosynthesis.
The Need for a "Heavy" Standard: The Rise of Deuterated Geosmin
The accurate quantification of volatile organic compounds like geosmin in complex matrices is challenging due to potential losses during sample preparation and analysis. The use of an internal standard, a compound chemically similar to the analyte but distinguishable by a detector, is a well-established technique to overcome these challenges. Isotopically labeled compounds, particularly those substituted with deuterium, are ideal internal standards for mass spectrometry-based methods as they co-elute with the analyte but are easily differentiated by their higher mass.
The history of deuterated geosmin is rooted in the need for a more reliable analytical standard than the previously used chloroalkanes. The synthesis of a deuterated analogue of geosmin provided a tool that could be added to a sample at the beginning of the analytical process, accounting for any variability in extraction, derivatization, and instrument response.
Pioneering the Synthesis: The Korth et al. (1991) Approach
One of the earliest reported syntheses of deuterium-labeled geosmin was by Korth, Bowmer, and Ellis in 1991. Their work, published in the Journal of Labelled Compounds and Radiopharmaceuticals, described the synthesis of geosmin and methylisoborneol with a fully deuterated methyl group for use as internal standards in water analysis.
A Modern and Versatile Strategy: The Porcelli, Kreissl, and Steinhaus (2020) Synthesis
A more recent and versatile enantioselective synthesis of tri-deuterated (–)-geosmin was developed by Porcelli, Kreissl, and Steinhaus and published in the Journal of Labelled Compounds and Radiopharmaceuticals in 2020. This method has become a cornerstone in the production of high-purity deuterated geosmin for analytical applications.
The synthesis starts from the readily available (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one. The key deuterium incorporation step utilizes lithium aluminum deuteride (LiAlD₄) as the deuterating agent. This approach allows for the specific introduction of three deuterium atoms into the geosmin molecule.
Experimental Protocol: Enantioselective Synthesis of Tri-deuterated (–)-Geosmin
The following is a generalized representation of the experimental protocol based on the work of Porcelli et al. (2020). For precise experimental details, including reagent quantities and reaction conditions, consulting the original publication is highly recommended.
Figure 2. Experimental workflow for the synthesis of tri-deuterated (–)-geosmin.
Quantitative Data and Analytical Applications
The primary application of deuterated geosmin is as an internal standard in quantitative analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS). Its use significantly improves the accuracy and precision of geosmin measurements in various matrices.
Mass Spectrometry Data
In GC-MS analysis, deuterated geosmin exhibits a molecular ion peak and fragmentation pattern that is distinct from its non-deuterated counterpart, allowing for their simultaneous detection and quantification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Geosmin | 182 | 112, 125 |
| Tri-deuterated Geosmin | 185 | 112, 128 |
| d₅-Geosmin | 187 | 114, 128 |
Note: The specific fragment ions and their relative abundances can vary depending on the mass spectrometer and ionization conditions.
Analytical Method Performance
The use of deuterated geosmin as an internal standard has enabled the development of highly sensitive and robust analytical methods for the detection of geosmin in water and other samples.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SPME-GC-MS | Drinking Water | 0.22 ng/L | - | Agilent Application Note (2018) |
| Purge-and-Trap GC-MS | Water | 3.60 ng/L | - | Scientific Research Publishing (2013) |
| SBSE-TD-GC-MS | Water & Fish Tissue | 0.3 ng/L | 1 ng/L | Ruan et al. (2014) |
| USA-DLLME-GC-MS | Water & Wine | 2 ng/L | - | Cortada et al. (2014) |
SPME: Solid-Phase Microextraction; SBSE: Stir Bar Sorptive Extraction; TD: Thermal Desorption; USA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction.
Stability and Advantages
Deuterated geosmin has been shown to be stable in various organic solvents and under typical storage conditions for analytical standards. When added to water samples at the time of collection, it effectively compensates for any degradation or loss of the native geosmin during storage and transport. The use of a deuterated internal standard offers several key advantages:
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Improved Accuracy and Precision: Compensates for variations in sample preparation and instrument response.
-
Enhanced Sensitivity: Allows for the reliable quantification of geosmin at ultra-trace levels.
-
Matrix Effect Mitigation: Co-elution with the analyte helps to correct for matrix-induced signal suppression or enhancement.
-
Method Robustness: Increases the reliability and reproducibility of the analytical method.
Conclusion
The discovery and synthesis of deuterated geosmin represent a significant advancement in the field of analytical chemistry. From early synthetic efforts to the development of sophisticated enantioselective strategies, the availability of a high-purity, isotopically labeled internal standard has revolutionized the quantitative analysis of geosmin. For researchers, scientists, and drug development professionals, deuterated geosmin is an essential tool for ensuring the quality and safety of a wide range of products and for furthering our understanding of microbial processes in various environments. Its history underscores the critical interplay between synthetic chemistry and analytical science in addressing real-world challenges.
Physical and chemical characteristics of Geosmin-d3
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Geosmin-d3
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of geosmin. Primarily utilized as an internal standard, this compound is instrumental for researchers, scientists, and drug development professionals in the precise quantification of geosmin, a naturally occurring compound known for its distinct earthy aroma and flavor.
Physical and Chemical Properties
This compound's primary role as an analytical standard means that its physical and chemical properties are often considered in the context of its non-deuterated counterpart, geosmin. The introduction of deuterium atoms results in a slightly higher molecular weight but does not significantly alter most other physical properties.
Table 1: General and Physical Properties of this compound and Geosmin
| Property | This compound | Geosmin |
| CAS Number | 135441-88-2 | 19700-21-1 |
| Molecular Formula | C₁₂H₁₉D₃O | C₁₂H₂₂O |
| Molecular Weight | 185.32 g/mol [1] | 182.30 g/mol |
| Appearance | Colorless Oil | Colorless Solid or Oil |
| Boiling Point | Not explicitly available (expected to be similar to Geosmin) | 270 °C |
| Density (Predicted) | Not explicitly available (expected to be similar to Geosmin) | 0.985 ± 0.06 g/cm³ |
| pKa (Predicted) | Not explicitly available (expected to be similar to Geosmin) | 15.23 ± 0.60 |
Table 2: Solubility, Handling, and Storage
| Parameter | Description |
| Solubility | Slightly soluble in chloroform and methanol. Commercially available as a solution in acetone. |
| Storage | Store at -20°C in a tightly sealed, light-protecting (amber) vial to prevent photodegradation and isotopic exchange.[1] |
| Handling Precautions | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment when handling to prevent static discharge. |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products under fire conditions include carbon oxides. |
Experimental Protocols: Quantification of Geosmin using this compound Internal Standard
This compound is the preferred internal standard for the quantification of geosmin in various matrices, especially in water samples, due to its similar chemical and physical behavior to the native compound. The following protocol details a common method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology: HS-SPME-GC-MS for Geosmin Analysis
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Create a series of calibration standards by spiking known concentrations of a certified geosmin standard into organic-free water.
-
For each calibration standard and unknown sample, transfer a precise volume (e.g., 10 mL) into a 20 mL headspace vial.
-
Spike each vial with a known amount of the this compound internal standard solution.
-
Add a salt, such as sodium chloride (e.g., 2.0 g), to each vial to increase the ionic strength and promote the partitioning of the analytes into the headspace.
-
-
HS-SPME Procedure:
-
Place the vials in an autosampler.
-
Incubate the samples at an elevated temperature (e.g., 60°C) with agitation for a set time (e.g., 40 minutes) to allow the volatile compounds to move into the headspace.[2]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial to adsorb the analytes.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and inject it into the heated inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.[2]
-
Separate the compounds on a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[2]
-
Detect the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Example SIM ions: Geosmin (m/z 112), this compound (m/z 115).
-
Example MRM transitions for Geosmin: 112 -> 97 and 112 -> 83.[2]
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of geosmin to the peak area of this compound against the concentration of the geosmin calibration standards.
-
Determine the concentration of geosmin in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Visualizations
Experimental Workflow for Geosmin Quantification
Caption: HS-SPME-GC-MS workflow for geosmin analysis.
Principle of Isotope Dilution Analysis
Caption: The principle of isotope dilution analysis.
References
An In-depth Technical Guide to the Molecular Structure of Geosmin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Geosmin-d3, a deuterated isotopologue of the potent earthy-odor compound, geosmin. This document is intended to serve as a valuable resource for researchers in analytical chemistry, environmental science, and drug development who utilize stable isotope-labeled compounds.
Molecular Structure and Properties
This compound is a bicyclic alcohol and a derivative of decalin, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analysis.
Chemical Name: (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol
Stereochemistry: The naturally occurring and most potent odorant is the (-)-geosmin enantiomer, which possesses the (4S,4aS,8aR) configuration.[1] The synthesis of this compound is often enantioselective to produce this specific isomer for accurate quantification of the natural compound.
Isotopic Labeling: The notation "(3,3,4-²H₃)" indicates that the three deuterium atoms are located at the C3 and C4 positions of the octahydronaphthalene ring structure. This specific placement is a result of the synthetic route used to introduce the deuterium atoms.
Quantitative Molecular Data
The key physical and spectroscopic properties of this compound are summarized in the tables below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉D₃O | [2] |
| Molecular Weight | 185.32 g/mol | [2] |
| CAS Number | 135441-88-2 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shifts for (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol, confirming the positions of the deuterium labels.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.85 | ddd | H-3α |
| 1.74 | dd | H-4α |
| 1.63-1.53 | m | H-3β, H-5α, H-6α, H-7, H-8α |
| 1.44 | m | H-6β |
| 1.42 | m | H-8β |
| 1.09 | m | H-5β |
| 1.07 | m | H-4β |
| 1.05 | s | H-10 |
| 0.97 | s | H-9 |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 75.6 | C-8a |
| 72.1 | C-2 |
| 41.9 | C-1 |
| 36.9 | C-4a |
| 35.1 | C-5 |
| 33.7 | C-4 |
| 30.5 | C-3 |
| 30.2 | C-8 |
| 20.7 | C-7 |
| 20.4 | C-10 |
| 20.2 | C-6 |
| 9.8 | C-9 |
Mass Spectrometry (MS) Data
In mass spectrometry, this compound is distinguished from unlabeled geosmin by its higher molecular weight. The characteristic fragmentation patterns are essential for its use in Selected Ion Monitoring (SIM) mode for quantitative analysis.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| Geosmin | 182 | 112, 126 | [3] |
| This compound | 185 | 114, 128 | [3] |
Experimental Protocols
Enantioselective Synthesis of this compound
The synthesis of (4S,4aS,8aR)‐4,8a‐dimethyl(3,3,4‐²H₃)octahydronaphthalen‐4a(2H)‐ol is a multi-step process. A versatile synthetic strategy starts from the readily available (4aR)‐1,4a‐dimethyl‐4,4a,5,6,7,8‐hexahydronaphthalen‐2(3H)‐one. The overall process can be summarized in four main steps, with two of them often performed in a one-pot reaction.
A detailed protocol for a similar synthesis is described in the literature and involves the following key transformations:
-
Starting Material Preparation: The synthesis begins with the preparation of the dimethyloctalone precursor, which can be achieved from inexpensive racemic 2-methylcyclohexanone.
-
Deuterium Labeling: Introduction of the three deuterium atoms at the C3 and C4 positions.
-
Stereoselective Reduction: A crucial step to establish the correct stereochemistry of the final product.
-
Final Transformation and Purification: Conversion to the final this compound molecule and purification, typically using chromatographic techniques.
For a detailed, step-by-step methodology, researchers are directed to the primary literature on the enantioselective synthesis of tri-deuterated (–)‐geosmin.
Quantitative Analysis of Geosmin in Water using this compound and GC-MS
This compound is primarily used as an internal standard for the accurate quantification of geosmin in various matrices, particularly in water samples where geosmin can cause off-flavor issues. The following is a generalized protocol for this analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: A known amount of this compound solution is added to the water sample.
-
Extraction: Geosmin and this compound are extracted from the water matrix. Common techniques include:
-
Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace above the water sample or directly immersed in it. The analytes adsorb to the fiber, which is then transferred to the GC inlet.
-
Purge-and-Trap (P&T): An inert gas is bubbled through the water sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system.[2]
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: The SPME fiber is desorbed, or the P&T trap is heated, introducing the analytes into the GC. A splitless injection is often used for trace analysis.[2]
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is used to separate geosmin from other compounds in the sample.[2]
-
Oven Temperature Program: A temperature gradient is applied to the oven to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[2]
-
-
Mass Spectrometer (MS):
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of geosmin and a constant concentration of this compound. The ratio of the peak area of geosmin to the peak area of this compound is plotted against the concentration of geosmin.
-
Quantification: The concentration of geosmin in the unknown sample is determined by calculating the peak area ratio of geosmin to this compound and interpolating from the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of the quantitative analysis of geosmin using this compound as an internal standard.
Caption: Workflow for geosmin quantification using this compound.
This in-depth guide provides essential technical information on the molecular structure and analytical applications of this compound. The provided data and protocols are intended to support researchers in their efforts to accurately quantify geosmin in various matrices, contributing to advancements in environmental monitoring and food and beverage quality control.
References
Geosmin-d3: A Technical Guide to Commercial Sources, Availability, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key analytical applications of Geosmin-d3. This deuterated internal standard is essential for the accurate quantification of geosmin, a potent earthy-musty odor compound frequently monitored in water quality, food science, and environmental research. This document offers a structured comparison of commercial suppliers, detailed experimental protocols for its use, and visual workflows to aid in experimental design and execution.
Commercial Sources and Availability of this compound
This compound is available from several specialized chemical suppliers. The products may vary in terms of isotopic purity, chemical purity, and formulation. Below is a comparative table of commercially available this compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | Geosmin-(10-methyl-d3) | 135441-88-2 | C₁₂D₃H₁₉O | 185.32 | 99 atom % D | 97% (CP) | Liquid |
| aromaLAB | (±)-Geosmin - d3 | 135441-88-2 | C₁₂H₁₉D₃O | 185.32 | Not Specified | ≥ 90% | Not Specified |
| BOC Sciences | (±)-Geosmin-(10-methyl-[d3]) | Not Specified | C₁₂D₃H₁₉O | 185.32 | ≥ 98% atom D | ≥ 97% (CP) | Not Specified |
| Benchchem | This compound | 135441-88-2 | Not Specified | 185.32 | Not Specified | Not Specified | Not Specified |
| CymitQuimica | rac this compound | Not Specified | C₁₂D₃H₁₉O | 185.321 | Not Specified | Not Specified | Neat |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of geosmin in various matrices, most notably water. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. The following sections detail common experimental protocols for the analysis of geosmin using this compound.
Protocol 1: Analysis of Geosmin in Water by Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the determination of trace levels of geosmin in drinking and environmental water samples.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in methanol.
-
Prepare calibration standards by spiking known amounts of a certified geosmin standard and a fixed amount of the this compound internal standard solution into geosmin-free water. A typical concentration for the internal standard is in the low ng/L range (e.g., 5-50 ng/L).
-
For sample analysis, add a known amount of the this compound internal standard solution to a measured volume of the water sample (e.g., 10 mL) in a headspace vial.
-
To enhance the extraction efficiency, add sodium chloride (e.g., 2.5 g per 10 mL of sample) to the vial.[1]
2. SPME Procedure:
-
Place the sample vial in an autosampler with an agitator and heater.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.[2][3]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[2][3]
3. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).[4]
-
Separate the compounds on a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).
-
A typical GC oven temperature program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 180°C), and then to a final temperature (e.g., 250°C).[5]
-
Detect the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Monitor characteristic ions for both geosmin and this compound. For example, m/z 112 for geosmin and m/z 114 or 128 for deuterated geosmin may be used for quantification.[6]
4. Quantification:
-
Calculate the concentration of geosmin in the sample by comparing the peak area ratio of the native geosmin to the this compound internal standard against a calibration curve.
Protocol 2: Analysis of Geosmin in Water by Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is another sensitive technique for the analysis of volatile organic compounds like geosmin in water.
1. Preparation of Standards and Samples:
-
Similar to the SPME method, prepare a stock solution of this compound in methanol.
-
Prepare calibration standards by spiking known amounts of a geosmin standard and a fixed amount of the this compound internal standard into high-purity water.
-
For sample analysis, add a known amount of the this compound internal standard to a measured volume of the water sample (e.g., 25 mL) in a purge and trap sparging vessel.[6]
-
The addition of sodium chloride (e.g., 20% m/v) can be used to improve the purging efficiency.[6]
2. Purge and Trap Procedure:
-
Purge the water sample with an inert gas (e.g., nitrogen or helium) at a controlled flow rate (e.g., 40 mL/min) and temperature (e.g., 60°C) for a specific duration (e.g., 11-13 minutes).[6]
-
The purged volatile compounds are trapped on an adsorbent trap (e.g., containing Tenax, silica gel, and charcoal).[6]
-
After purging, the trap is rapidly heated to desorb the analytes.
3. GC-MS Analysis:
-
The desorbed analytes are transferred to the GC column for separation.
-
The GC and MS conditions are similar to those described in the SPME method, with the mass spectrometer typically operating in SIM mode for enhanced sensitivity.
4. Quantification:
-
Quantification is performed using the internal standard method, comparing the peak area ratio of geosmin to this compound against a calibration curve.
Concluding Remarks
This compound is an indispensable tool for researchers and analytical laboratories requiring accurate and precise measurement of geosmin. The commercial availability from several reputable suppliers ensures its accessibility for various research and monitoring applications. The detailed experimental protocols provided in this guide, based on established analytical techniques such as SPME-GC-MS and Purge and Trap-GC-MS, offer a solid foundation for the development and implementation of robust analytical methods. The use of this compound as an internal standard is critical for achieving high-quality data in the analysis of this environmentally and commercially significant compound.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. agilent.com [agilent.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. file.scirp.org [file.scirp.org]
An In-depth Technical Guide to the Biosynthesis of Geosmin and the Role of Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of geosmin, a volatile organic compound known for its distinct earthy aroma. The document delves into the enzymatic machinery responsible for its production, with a particular focus on the bifunctional geosmin synthase. Furthermore, it explores the pivotal role of deuterated analogs in elucidating the intricate reaction mechanism and stereochemistry of this fascinating biosynthetic pathway. Quantitative data, detailed experimental protocols, and visual representations of the core concepts are presented to facilitate a deeper understanding for researchers and professionals in the scientific community.
The Biosynthesis of Geosmin: A Two-Step Enzymatic Cascade
Geosmin is a C12-terpenoid derivative produced by a variety of microorganisms, most notably soil-dwelling bacteria of the genus Streptomyces. Its biosynthesis from the universal sesquiterpene precursor, farnesyl diphosphate (FPP), is catalyzed by a single, bifunctional enzyme known as geosmin synthase (GS).[1][2] This remarkable enzyme orchestrates a two-step reaction sequence within its two distinct catalytic domains.
The Bifunctional Nature of Geosmin Synthase
Geosmin synthase is a large protein, typically around 726 amino acids in Streptomyces coelicolor, which is approximately twice the size of a typical terpene synthase.[1] This is due to its unique architecture, comprising two homologous domains: an N-terminal domain and a C-terminal domain. Each domain harbors a distinct, independently functioning active site.[1][3]
-
N-terminal Domain: This domain catalyzes the initial cyclization of FPP into a mixture of two primary products: germacradienol and germacrene D.[1] In S. coelicolor, the typical ratio of these products is approximately 85:15, respectively.[1]
-
C-terminal Domain: The germacradienol produced by the N-terminal domain then serves as the substrate for the C-terminal domain. This domain catalyzes the subsequent cyclization and fragmentation of germacradienol to yield the final product, geosmin, and a molecule of acetone.[1]
Quantitative Analysis of Geosmin Synthase Activity
The catalytic efficiency of geosmin synthase has been characterized through steady-state kinetic analysis. The following table summarizes the key kinetic parameters for the wild-type geosmin synthase from Streptomyces coelicolor and some of its site-directed mutants.
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Products |
| Wild-type GS | 0.045 | 0.062 | 7.3 x 10⁵ | Geosmin, Germacradienol, Germacrene D, Octalin |
| N-terminal Domain (alone) | - | - | - | Germacradienol, Germacrene D, Octalin |
| C-terminal Domain (alone) | - | - | - | No reaction with FPP |
| N-terminal Mutant (D103A) | <0.0001 | >10 | - | No product detected |
| C-terminal Mutant (D450A) | 0.028 | 0.075 | 3.7 x 10⁵ | Germacradienol, Germacrene D, Octalin |
Table 1: Steady-state kinetic parameters of S. coelicolor geosmin synthase and its mutants. Data extracted from Jiang et al. (2007).
Elucidating the Mechanism with Deuterated Analogs
The use of isotopically labeled precursors, particularly deuterated analogs of FPP, has been instrumental in unraveling the complex stereochemical course of the geosmin synthase reaction. By tracing the fate of deuterium atoms from the substrate to the products, researchers have been able to deduce the intricate series of protonation, cyclization, and rearrangement steps.
For instance, incubations with chirally deuterated FPP have provided insights into the stereochemistry of the initial cyclization to germacradienol and the subsequent conversion to geosmin.[4] The analysis of the mass spectra of the resulting deuterated geosmin and its fragmentation patterns allows for the precise localization of the deuterium atoms within the final molecule, confirming the proposed mechanistic steps.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of geosmin biosynthesis.
Heterologous Expression and Purification of Geosmin Synthase in E. coli
This protocol is adapted from methods described for the expression of Streptomyces coelicolor geosmin synthase.[2][6]
-
Vector Construction: The gene encoding geosmin synthase is cloned into a suitable expression vector, such as pET21d(+), which allows for the production of a C-terminally His-tagged protein.[2]
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3)pLysS.[6]
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol). The culture is grown overnight at 37°C with shaking.
-
Large-Scale Expression: The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature, typically 18-20°C, to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% glycerol, and 1 mM dithiothreitol [DTT]). Cells are lysed by sonication on ice.
-
Purification: The His-tagged geosmin synthase is purified from the clarified cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a gradient of imidazole.
-
Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
Geosmin Synthase Enzyme Assay
This protocol is based on the methods used for characterizing the kinetic parameters of geosmin synthase.[1]
-
Reaction Mixture: The standard assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and the purified geosmin synthase enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP). For kinetic studies, a range of FPP concentrations is used. Radiolabeled [³H]FPP can be employed for sensitive detection of product formation.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.
-
Extraction: The reaction is quenched, and the products are extracted with an equal volume of an organic solvent, such as hexane or pentane.
-
Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
GC-MS Analysis of Geosmin and Related Terpenoids
The following provides a general GC-MS protocol for the analysis of geosmin and its precursors. Specific parameters may need to be optimized based on the instrument and column used.
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
Visualizing the Biosynthetic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
References
- 1. Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Studies of Geosmin Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mass of Deuterated Geosmin: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the precise mass of isotopically labeled compounds is critical for quantitative analysis. This guide provides an in-depth look at the theoretical and actual mass of Geosmin-d3, a deuterated form of the potent earthy odorant, geosmin. Utilized as an internal standard, this compound is pivotal for accurate quantification in complex matrices.
Quantitative Data Summary: Theoretical vs. Actual Mass
The distinction between the theoretical and actual mass of this compound is fundamental to its application in mass spectrometry. The theoretical mass is a calculated value based on the atomic masses of the constituent isotopes, while the actual mass is the experimentally measured value.
| Parameter | Value | Source |
| Theoretical Mass (Monoisotopic) | 185.1887 u | Calculated |
| Molecular Weight (Average) | 185.32 | [1] |
| Actual Mass (Observed m/z) | 185 | [2] |
Note: The theoretical mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ²H). The molecular weight represents the weighted average of all naturally occurring isotopes. The actual mass is the mass-to-charge ratio (m/z) observed in mass spectrometry.
Experimental Protocol: Mass Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The determination of the actual mass of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then ionizes it to measure its mass-to-charge ratio.
Objective: To determine the mass-to-charge ratio of this compound and confirm its isotopic purity.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: A known quantity of this compound is diluted in a suitable solvent, such as pentane/CH₂Cl₂ (5:1).[3]
-
Internal Standard: In quantitative applications, a known amount of this compound is added to the sample as an internal standard before extraction and analysis.
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., DB-35MS).[4] The carrier gas is typically hydrogen or helium.
-
Ionization: As the separated this compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method used.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z. For tri-deuterated geosmin, a molecular ion peak at m/z 185 is expected, confirming the incorporation of three deuterium atoms.[2] The absence of significant signals at m/z 182, 183, and 184 indicates high isotopic purity.[2]
Workflow for Quantitative Analysis using this compound
The primary application of this compound is as an internal standard in quantitative analysis to correct for sample loss during preparation and instrumental variability. The following diagram illustrates this workflow.
This workflow demonstrates the logical progression from sample preparation, through instrumental analysis, to the final quantitative result. The use of an internal standard like this compound is a cornerstone of robust and reliable analytical methodology in research and development.
References
Methodological & Application
Application Note: Quantitative Analysis of Geosmin in Water Samples by GC/MS Using Geosmin-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of geosmin in water samples using Gas Chromatography-Mass Spectrometry (GC/MS) with Geosmin-d3 as an internal standard. The stable isotope dilution technique enhances accuracy and precision by correcting for variations in sample preparation and instrument response. The described protocol, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction, is suitable for researchers, scientists, and professionals in environmental monitoring and water quality assessment.
Introduction
Geosmin is a naturally occurring organic compound produced by certain species of cyanobacteria and actinomycetes, which imparts a distinct earthy or musty odor and taste to water, even at extremely low concentrations.[1] The human sensory threshold for geosmin is in the low nanogram-per-liter (ng/L) range, making its detection and quantification crucial for drinking water quality control.[2][3] Gas Chromatography-Mass Spectrometry (GC/MS) is a widely adopted analytical technique for the determination of geosmin due to its high sensitivity and selectivity.[1][4]
The use of a stable isotope-labeled internal standard, such as this compound, is highly advantageous for accurate quantification.[5] This stable isotope dilution method (SIDM) involves spiking the sample with a known amount of the deuterated analog of the analyte. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and variations in GC/MS analysis, allowing for reliable correction and highly accurate results.[6] This application note provides a comprehensive protocol for the analysis of geosmin in water samples using HS-SPME-GC/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Geosmin standard (analytical grade)
-
This compound internal standard
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade, baked at 450°C to remove volatile contaminants)
-
Ultrapure water
-
20 mL headspace vials with PTFE-faced silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)
-
Solid-Phase Microextraction (SPME) autosampler (e.g., PAL system)[4]
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly recommended.[7][8]
Standard Preparation
Stock Solutions: Prepare individual stock solutions of geosmin and this compound in methanol at a concentration of 100 µg/mL. Store at 4°C.
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in methanol to desired concentrations (e.g., 1 µg/mL).
Calibration Standards: Prepare a series of calibration standards in ultrapure water, ranging from 1 ng/L to 100 ng/L. Each calibration standard should be spiked with a constant concentration of this compound internal standard (e.g., 50 ng/L).
Protocols
Sample Preparation (HS-SPME)
-
Place 1.5 g of sodium chloride into a 20 mL headspace vial.[4]
-
Add 5 mL of the water sample (or calibration standard) to the vial.[4]
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 50 ng/L.
-
Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.
-
Incubate the vial at 60°C for 2 minutes with agitation.[4]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[4]
-
After extraction, retract the fiber and introduce it into the GC injector for thermal desorption.
GC/MS Analysis
GC Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 160°C
-
Ramp 2: 20°C/min to 280°C, hold for 8 minutes[9]
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis and Results
The quantification of geosmin is performed by constructing a calibration curve based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound) versus the concentration of the analyte.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of geosmin using a deuterated internal standard with GC/MS.
Table 1: Calibration Curve and Method Detection Limit
| Parameter | Value | Reference |
| Calibration Range | 1 - 100 ng/L | [3][4] |
| Correlation Coefficient (r²) | ≥ 0.999 | [8] |
| Method Detection Limit (MDL) | 0.22 - 1.9 ng/L | [4][10] |
| Limit of Quantitation (LOQ) | 0.73 - 6.3 ng/L | Calculated as 3.3 x MDL |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Inter-day Precision (%RSD) | < 10% | [4] |
| Recovery (Spiked Samples) | 95% - 116% | [2][6] |
Visualizations
Caption: Experimental workflow for Geosmin analysis.
Caption: Logic of stable isotope dilution for accurate quantification.
Conclusion
The use of this compound as an internal standard in the GC/MS analysis of geosmin in water samples provides a highly accurate and reliable method for quantification. The stable isotope dilution approach effectively compensates for matrix effects and variations in sample handling, leading to improved precision and recovery. The HS-SPME extraction method is simple, efficient, and amenable to automation, making it suitable for high-throughput laboratory settings. This application note provides a detailed protocol and performance characteristics that can be readily adopted by analytical laboratories for the routine monitoring of geosmin in drinking and environmental waters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. go-jsb.nl [go-jsb.nl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. file.scirp.org [file.scirp.org]
- 10. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of geosmin and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
Application of Geosmin-d3 in Solid Phase Microextraction (SPME) for the Quantification of Geosmin
Application Note
Introduction
Geosmin is a naturally occurring organic compound with a distinct earthy flavor and aroma. Its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints. Consequently, sensitive and accurate methods for the quantification of geosmin are crucial for water quality monitoring. Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose due to its simplicity, sensitivity, and solvent-free nature. The use of an isotopically labeled internal standard, such as Geosmin-d3 or other deuterated forms like d5-Geosmin, is essential for achieving high accuracy and precision by correcting for variations in extraction efficiency and matrix effects.[1][2][3] This document provides a detailed protocol for the determination of geosmin in water samples using SPME-GC-MS with a deuterated geosmin internal standard.
Principle
A known amount of deuterated geosmin (e.g., this compound or d5-Geosmin) is added to the water sample as an internal standard.[1][2] The sample is then heated and agitated to promote the partitioning of both native geosmin and the deuterated internal standard from the aqueous phase into the headspace of the vial. An SPME fiber coated with a suitable stationary phase is exposed to the headspace, where the analytes are adsorbed. The fiber is subsequently retracted and introduced into the hot injection port of a GC-MS system. The analytes are thermally desorbed from the fiber, separated by the gas chromatograph, and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native geosmin to the deuterated internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Standards: Geosmin and deuterated Geosmin (e.g., this compound or d5-Geosmin) standard solutions.
-
Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.[4]
-
Water: Deionized or Milli-Q water for preparation of standards and blanks.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber.[5][6] A divinylbenzene (DVB) fiber has also been shown to be effective.[1][2]
-
Vials: 20 mL or 40 mL headspace vials with PTFE-faced silicone septa.
-
Magnetic Stir Bars
2. Instrument and Analytical Conditions
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., Restek Rxi-5 Sil MS or similar).[5]
-
Autosampler: With SPME capabilities for automated extraction and injection.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Impact (EI) is commonly used for geosmin.[1][2]
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
3. Sample Preparation and SPME Procedure
-
Sample Collection: Collect water samples in clean glass bottles, leaving minimal headspace.
-
Internal Standard Spiking: Add a known concentration of the deuterated geosmin internal standard to a defined volume of the water sample in a headspace vial (e.g., 10 mL of sample in a 20 mL vial).[5]
-
Matrix Modification: Add sodium chloride to the sample to increase the ionic strength and enhance the partitioning of geosmin into the headspace. A common concentration is 2.5 g per 10 mL of sample.[5]
-
Equilibration: Seal the vial and place it in the autosampler tray. The sample is typically incubated at a specific temperature (e.g., 60 °C) with agitation for a set period to allow for equilibration between the sample and the headspace.[1][2][7]
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at a controlled temperature (e.g., 60 °C) with continued agitation.[1][2][7]
-
Desorption: Retract the fiber and immediately introduce it into the GC injector where the analytes are thermally desorbed onto the analytical column.
Quantitative Data
The use of a deuterated internal standard in conjunction with SPME-GC-MS allows for the reliable quantification of geosmin at very low concentrations. The following tables summarize typical performance data from various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Geosmin | 1 ng/L | - | [1],[2] |
| Geosmin | 1.8 ng/L | - | [8] |
| Geosmin | 0.22 ng/L | - | [9],[4] |
| Geosmin | 0.31 ng/L | - | [7] |
| Geosmin | <5 pg/mL (<5 ng/L) | 5-10 pg/mL (5-10 ng/L) | [10] |
Table 2: Linearity, Recovery, and Precision
| Linearity Range (ng/L) | R² | Recovery (%) | Precision (%RSD) | Reference |
| 5-40 | - | 93-110 | 3-12 | [1],[2] |
| 5-100 | >0.999 | 95-102 | 5.4-7 | [5] |
| 0.5-100 | >0.999 | 98.4-116 | <3.7 | [9],[4] |
| 0.2-100 | >0.999 | 72.5-111 | - | [7] |
Visualizations
Experimental Workflow for SPME Analysis of Geosmin
Caption: Workflow for Geosmin analysis using SPME with an internal standard.
Logical Relationship of Quantification
Caption: Logic for quantification using an internal standard method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions from soil disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace-level analysis of geosmin in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go-jsb.nl [go-jsb.nl]
- 10. MASONACO - Geosmin and MIB in water [masonaco.org]
Accurate Quantification of Geosmin in Water Samples Using Geosmin-d3 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the accurate quantification of geosmin in water samples. The protocol utilizes a stable isotope-labeled internal standard, Geosmin-d3, coupled with Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for precise and reliable results. This method is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring who require sensitive detection of this potent off-flavor compound.
Introduction
Geosmin is a naturally occurring organic compound with a distinct earthy odor and taste. Produced by certain species of cyanobacteria and actinomycetes, its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints.[1][2][3] The human threshold for detecting geosmin is extremely low, in the parts-per-trillion (ppt) or ng/L range.[1][2][3] Therefore, a highly sensitive and accurate analytical method is crucial for monitoring and managing water quality.
The use of a deuterated internal standard, such as this compound, is critical for achieving high accuracy and precision.[4][5] This stable isotope dilution assay (SIDA) approach effectively compensates for variations in sample matrix effects, extraction efficiency, and instrument response, leading to more robust and reliable quantification.[4] This application note details the SPME-GC-MS method, a solvent-free, sensitive, and often automated technique for geosmin analysis.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of geosmin in water samples is depicted below. This process involves sample preparation, including the addition of the internal standard, followed by headspace SPME for analyte extraction. The extracted compounds are then desorbed in the GC inlet, separated by the gas chromatograph, and detected by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Standards: Certified standard solutions of geosmin and this compound in methanol.
-
Solvents: Methanol (HPLC or GC grade).
-
Salt: Sodium chloride (NaCl), analytical grade, baked at 450°C for 2 hours to remove volatile organic compounds.[2]
-
Water: Ultrapure water for preparing calibration standards and blanks.
-
Vials: 20 mL amber screw-cap headspace vials with PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar SPME fiber.[2]
Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of geosmin and this compound in methanol. Store at low temperatures as recommended by the supplier.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the geosmin working solution into ultrapure water in 20 mL headspace vials. A typical calibration range is 1 to 1000 ng/L.[1]
-
Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown water samples with a constant concentration of this compound working solution.
-
Sample Preparation:
SPME and GC-MS Analysis
The following is a generalized protocol. Optimal conditions may vary depending on the specific instrumentation.
-
Incubation and Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 2 minutes) with agitation.[3]
-
Expose the SPME fiber to the headspace above the water sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[3]
-
-
Desorption and GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and transferred to the heated GC injection port.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[6]
-
The separated compounds are then analyzed by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
Instrumental Parameters
The following tables summarize typical instrumental parameters for GC-MS analysis of geosmin.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | 5% Phenyl 95% Methyl Silicone (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness[1] |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C[6] |
| Injection Mode | Splitless |
| Oven Program | Example: 40°C (hold 5 min), ramp at 5°C/min to 80°C (hold 1 min), ramp at 20°C/min to 140°C (hold 1 min), ramp at 5°C/min to 180°C (hold 1 min), ramp at 50°C/min to 280°C (hold 1 min)[6] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | Geosmin: m/z 112; this compound: m/z 114 (example ions, should be confirmed)[5][7] |
| Qualifier Ions | Geosmin: m/z 97, 83 (example ions)[6] |
Data Presentation and Quantitative Analysis
The quantification of geosmin is based on the ratio of the peak area of the native geosmin to the peak area of the this compound internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the geosmin standards. The concentration of geosmin in unknown samples is then determined from this calibration curve.
The use of an internal standard like this compound significantly improves the method's performance. The following table summarizes typical quantitative data from various studies.
Table 3: Summary of Quantitative Data for Geosmin Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1][2] |
| Method Detection Limit (MDL) | 0.191 - 3.60 ng/L | [1][2][4][7] |
| Limit of Quantification (LOQ) | Typically in the low ng/L range | [8] |
| Precision (%RSD) | < 10% | [2][3] |
| Accuracy (Recovery) | 72.5% - 116% | [2][5][6] |
Logical Relationship for Quantification
The relationship between the measured signals and the final concentration is crucial for understanding the quantification process. The diagram below illustrates this logical flow.
Conclusion
The described SPME-GC-MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for quantifying geosmin in water samples. The stable isotope dilution approach minimizes analytical errors, ensuring high-quality data essential for water quality monitoring and research in related fields. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories implementing this analytical technique.
References
- 1. scispec.co.th [scispec.co.th]
- 2. agilent.com [agilent.com]
- 3. go-jsb.nl [go-jsb.nl]
- 4. researchgate.net [researchgate.net]
- 5. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace-level analysis of geosmin in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.scirp.org [file.scirp.org]
- 8. mdpi.com [mdpi.com]
Application Note: Preparation of Geosmin-d3 Standard Solutions for Calibration
1. Introduction
Geosmin is a naturally occurring organic compound with a distinct earthy flavor and aroma.[1][2] Its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints.[2][3] Geosmin-d3, a deuterated analog of geosmin, serves as an excellent internal standard for the quantification of geosmin in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS).[3][4][5] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. This application note provides a detailed protocol for the preparation of this compound standard solutions for the generation of calibration curves.
2. Materials and Reagents
-
This compound (certified reference material, >98% purity)
-
Acetone (HPLC grade or higher)[8]
-
Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated micropipettes and tips
-
Amber vials for storage[4]
-
Analytical balance (readability to at least 0.01 mg)
-
Ultra-pure water
3. Health and Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
4. Experimental Protocols
4.1. Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL)
The initial stock solution is typically prepared from a commercially available certified standard, which may come as a neat material or in a solution.[6][8] If starting from a neat standard, follow the gravimetric procedure below.
-
Gravimetric Preparation:
-
Accurately weigh a precise amount (e.g., 1 mg) of this compound neat standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of methanol (or acetone).
-
Bring the flask to volume with the same solvent.
-
Cap the flask and invert it multiple times to ensure homogeneity.
-
-
Preparation from a Commercial Solution:
-
If using a pre-made solution (e.g., 100 µg/mL in acetone), this can serve as the primary stock solution.[8]
-
4.2. Preparation of Intermediate Standard Solution (e.g., 1 µg/mL)
-
Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask several times to mix thoroughly.
4.3. Preparation of Calibration Standards (e.g., 1 ng/L to 100 ng/L)
Calibration standards are typically prepared by spiking the appropriate volume of a working standard solution into a known volume of ultra-pure water or the sample matrix.[6][9]
-
Prepare a series of Class A volumetric flasks (e.g., 50 mL).[6]
-
Using the 1 µg/mL intermediate standard, perform serial dilutions to create a working standard of a lower concentration (e.g., 10 ng/mL).
-
Spike appropriate volumes of the working standard into the volumetric flasks containing ultra-pure water to achieve the desired final concentrations for the calibration curve. For example, to prepare a 50 mL solution of 10 ng/L, 20 ng/L, 50 ng/L, and 100 ng/L, the following volumes of the 10 ng/mL working standard would be added: 50 µL, 100 µL, 250 µL, and 500 µL, respectively.
-
Bring each flask to volume with ultra-pure water, cap, and mix thoroughly.
5. Storage and Stability
-
Store all this compound standard solutions in amber vials at -20°C to protect them from light and prevent degradation.[4]
-
Stock solutions are generally stable for several months when stored properly. The stability of working and calibration standards, especially at low concentrations in water, may be shorter. It is recommended to prepare fresh calibration standards for each analytical batch.
6. Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₉D₃O | PubChem |
| Molecular Weight | ~185.32 g/mol | Calculated |
| Purity | >98% | [4] |
| Storage Temperature | -20°C | [4] |
| Solvents | Methanol, Acetone | [6][8] |
| Stock Solution Conc. | 100 µg/mL | [6][8] |
| Calibration Range | 1 ng/L - 500 ng/L | [3][6][9] |
7. Experimental Workflow Diagram
References
- 1. Geosmin → Area [product.sustainability-directory.com]
- 2. Geosmin - Wikipedia [en.wikipedia.org]
- 3. file.scirp.org [file.scirp.org]
- 4. This compound | 135441-88-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 8. This compound, 100ΜG/ML IN ACETONE [chemicalbook.com]
- 9. go-jsb.nl [go-jsb.nl]
Application Note: High-Precision Quantification of Geosmin in Water Samples Using Isotope Dilution Mass Spectrometry with Geosmin-d3
Abstract
Geosmin is a naturally occurring organic compound responsible for earthy or musty "off-flavors" in drinking water and food products. Due to its remarkably low human odor threshold, highly sensitive and accurate analytical methods are required for its detection and quantification. This application note details a robust and precise method for the analysis of Geosmin in water samples utilizing Isotope Dilution Mass Spectrometry (IDMS) with Geosmin-d3 as an internal standard. The protocol employs Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by correcting for variations in sample matrix effects, extraction efficiency, and instrument response. This method provides a reliable solution for water quality monitoring and food and beverage production, ensuring consumer satisfaction.
Introduction
Taste and odor in drinking water are primary indicators of water quality for consumers. Geosmin ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a major contributor to undesirable earthy and musty flavors and aromas. Produced by microorganisms such as cyanobacteria and actinomycetes, Geosmin can be detected by humans at concentrations as low as a few nanograms per liter (ng/L)[1]. Consequently, accurate and precise quantification at such trace levels is crucial for water treatment facilities and the beverage industry.
Traditional quantification methods can be susceptible to inaccuracies arising from complex sample matrices, analyte loss during sample preparation, and fluctuations in instrument performance. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that overcomes these challenges. By introducing a known quantity of a stable isotope-labeled analog of the target analyte (in this case, this compound) into the sample at the beginning of the analytical process, any subsequent variations in sample handling will affect both the native analyte and the labeled standard equally. This allows for a highly accurate determination of the native analyte's concentration based on the ratio of the two compounds measured by the mass spectrometer.
This application note provides a detailed protocol for the determination of Geosmin in water using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis, incorporating this compound for isotope dilution.
Advantages of Isotope Dilution with this compound
-
Enhanced Accuracy and Precision: By compensating for analyte loss during sample preparation and extraction, IDMS provides more accurate and reproducible results compared to methods relying on external or traditional internal standards.
-
Matrix Effect Mitigation: Co-elution of matrix components can suppress or enhance the analyte signal in the mass spectrometer. Since the isotopically labeled standard is chemically identical to the native analyte and co-elutes, it experiences the same matrix effects, allowing for effective correction.
-
Improved Recovery: The stable isotope dilution assay (SIDA) has been shown to significantly improve the recoveries of analytes, ensuring a more reliable quantification[2]. In complex matrices like fish, a stable isotope dilution method can correct for sample-to-sample recovery deviations, leading to recoveries around 95-106%[3].
Experimental Protocols
Materials and Reagents
-
Geosmin Standard: 100 µg/mL solution in methanol
-
This compound Internal Standard: 100 µg/mL solution in methanol
-
Methanol (HPLC or GC grade)
-
Reagent Water (Type I)
-
Sodium Chloride (ACS grade, baked at 400°C for 4 hours to remove organic contaminants)
-
20 mL headspace vials with PTFE/silicone septa
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
SPME Autosampler
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 µg/mL): Dilute the commercial 100 µg/mL stock solutions of Geosmin and this compound to 1 µg/mL with methanol.
-
Working Standard Solution (10 ng/mL Geosmin): Further dilute the 1 µg/mL Geosmin stock solution with reagent water.
-
Internal Standard Spiking Solution (10 ng/mL this compound): Dilute the 1 µg/mL this compound stock solution with reagent water.
Sample Preparation and Extraction
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard spiking solution to each sample, calibration standard, and blank to achieve a final concentration of 5 ng/L.
-
Add 3 grams of sodium chloride to the vial to increase the ionic strength of the solution and improve the extraction efficiency of Geosmin into the headspace[3].
-
Immediately seal the vial with a cap and septum.
-
Vortex the sample for 1 minute.
-
Place the vial in the autosampler tray for analysis.
HS-SPME and GC-MS Parameters
The following table outlines the recommended starting parameters for the HS-SPME and GC-MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Value |
| HS-SPME | |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temperature | 60°C |
| Incubation Time | 30 minutes |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
| GC | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 50°C (hold 2 min), ramp to 160°C at 5°C/min, then to 280°C at 20°C/min (hold 8 min)[4] |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quantification Ions | |
| Geosmin | m/z 112 (quantifier), 182 (qualifier) |
| This compound | m/z 115 (quantifier), 185 (qualifier) |
Data Presentation
Calibration Curve
A calibration curve should be prepared with concentrations ranging from the limit of quantitation (LOQ) to 100 ng/L (e.g., 1, 5, 10, 25, 50, 100 ng/L). Each calibration standard should be spiked with the same concentration of this compound as the samples. The calibration curve is generated by plotting the ratio of the peak area of the native Geosmin to the peak area of this compound against the concentration of the native Geosmin.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Geosmin using IDMS.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 500 ng/L | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Method Detection Limit (MDL) | 0.22 - 3.60 ng/L | [4][5] |
| Limit of Quantitation (LOQ) | ~1.0 ng/L | |
| Precision (%RSD) | < 10% | [4] |
| Recovery (in spiked water) | 83% - 98% | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for Geosmin Analysis using IDMS.
Logical Relationship of IDMS
Caption: Figure 2: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust means for quantifying Geosmin in water samples. The detailed protocol using HS-SPME-GC-MS is sensitive enough to meet the stringent requirements for monitoring taste and odor compounds in drinking water and other beverages. By effectively compensating for matrix effects and variations in sample recovery, this method ensures data of the highest quality for researchers, scientists, and quality control professionals.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.scirp.org [file.scirp.org]
- 5. go-jsb.nl [go-jsb.nl]
Application Notes and Protocols for the Analysis of Off-Flavors in Aquaculture using Geosmin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Off-flavors in aquaculture products, often described as "earthy" or "musty," represent a significant challenge to the industry, impacting consumer acceptance and economic viability. These undesirable flavors are primarily caused by the bioaccumulation of two semi-volatile organic compounds: geosmin (GSM) and 2-methylisoborneol (2-MIB).[1][2] These compounds are secondary metabolites produced by various microorganisms, including cyanobacteria and actinomycetes, which can be present in aquaculture systems.[1][2][3] Fish absorb these lipophilic compounds from the water, and they accumulate in fatty tissues.[1][3]
Accurate and sensitive quantification of geosmin and 2-MIB is crucial for monitoring water quality, managing off-flavor incidents, and ensuring the quality of aquaculture products. The use of a stable isotope-labeled internal standard, such as Geosmin-d3, in a stable isotope dilution method (SIDM) is the gold standard for this analysis.[4][5] This approach significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[4][5]
This document provides detailed application notes and protocols for the analysis of geosmin in aquaculture samples using this compound as an internal standard, primarily employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of geosmin and 2-MIB in aquaculture samples. These values can vary depending on the specific matrix, instrumentation, and analytical method used.
Table 1: Method Detection and Quantification Limits
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Geosmin (GSM) | SBSE-TD-GC-MS | 0.3 ng/L | 1 ng/L | |
| 2-Methylisoborneol (2-MIB) | SBSE-TD-GC-MS | 0.3 ng/L | 1 ng/L | |
| Geosmin (GSM) | HS-SPME-GC-MS | 0.2 ng/L | - | [6] |
| 2-Methylisoborneol (2-MIB) | HS-SPME-GC-MS | 0.5 ng/L | - | [6] |
| Geosmin (GSM) | Purge-and-Trap GC-MS | 3.60 ng/L | - | [7][8] |
| 2-Methylisoborneol (2-MIB) | Purge-and-Trap GC-MS | 4.12 ng/L | - | [7][8] |
Table 2: Reported Concentrations of Geosmin and 2-MIB in Aquaculture Samples
| Sample Type | Compound | Concentration Range | Reference |
| RAS Water | Geosmin (GSM) | Average 128 ng/L | [3][9] |
| RAS Water | 2-Methylisoborneol (2-MIB) | Average 94 ng/L | [3][9] |
| Whitefish Fillet | Geosmin (GSM) | Up to 32 ng/g | [9] |
| Whitefish Fillet | 2-Methylisoborneol (2-MIB) | Up to 24 ng/g | [9] |
Experimental Protocols
Protocol 1: Analysis of Geosmin in Water Samples by HS-SPME-GC-MS
This protocol describes the quantitative analysis of geosmin in aquaculture water samples using this compound as an internal standard.
1. Materials and Reagents
-
Geosmin standard
-
This compound internal standard
-
Methanol (pesticide grade or equivalent)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove volatile compounds)
-
Ultrapure water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
GC-MS system
2. Sample Preparation
-
Collect water samples in clean, amber glass bottles.
-
If not analyzed immediately, store samples at 4°C.
-
For analysis, allow the sample to come to room temperature.
-
In a 20 mL headspace vial, add 10 mL of the water sample.
-
Add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 50 ng/L).
-
Add 3 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE-lined septum and cap.
3. HS-SPME Extraction
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 65°C).[6]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 40 minutes) with agitation.[6]
-
After extraction, retract the fiber into the needle.
4. GC-MS Analysis
-
Immediately introduce the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C (hold for 1 min), ramp to 100°C at 10°C/min, then ramp to 240°C at 5°C/min.[6]
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the following ions:
-
Geosmin: m/z 112, 182
-
This compound: m/z 115, 185
-
-
5. Quantification
-
Create a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of native geosmin.
-
Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard.
-
Determine the concentration of geosmin in the sample from the calibration curve.
Protocol 2: Analysis of Geosmin in Fish Tissue by HS-SPME-GC-MS
This protocol outlines the analysis of geosmin in fish tissue, which requires an additional homogenization step.
1. Materials and Reagents
-
Same as Protocol 1
-
Homogenizer (e.g., blade-type or ultrasonic)
-
Centrifuge
2. Sample Preparation
-
Obtain a representative sample of fish tissue (e.g., fillet, muscle).[10] All processing equipment should be thoroughly cleaned to prevent cross-contamination.[11][12]
-
Accurately weigh approximately 1 g of the tissue into a homogenization tube.[10]
-
Add a known volume of ultrapure water or a saturated NaCl solution (e.g., 1 mL water and 750 µL saturated NaCl).[10]
-
Add a known amount of this compound internal standard solution.
-
Homogenize the sample until a uniform slurry is obtained.
-
Transfer the homogenate to a 20 mL headspace vial.
-
Add sodium chloride to saturate the solution.
-
Immediately seal the vial.
3. HS-SPME Extraction and GC-MS Analysis
-
Follow steps 3 and 4 from Protocol 1.
4. Quantification
-
Follow step 5 from Protocol 1. The use of a matrix-matched calibration curve is recommended for higher accuracy.
Visualizations
Caption: Experimental workflow for Geosmin analysis.
Caption: Geosmin bioaccumulation in fish.
References
- 1. Determination of Geosmin and 2-Methylisoborneol and Associated Microbial Composition in Rainbow Trout Aquaculture Systems for Human Consumption [mdpi.com]
- 2. lajar.cl [lajar.cl]
- 3. Depuration of geosmin- and 2-methylisoborneol-induced off-flavors in recirculating aquaculture system (RAS) farmed European whitefish Coregonus lavaretus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.scirp.org [file.scirp.org]
- 8. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Depuration of geosmin- and 2-methylisoborneol-induced off-flavors in recirculating aquaculture system (RAS) farmed European whitefish Coregonus lavaretus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing a robust and sensitive analytical method to detect off-flavor compounds in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
- 12. eec.ky.gov [eec.ky.gov]
Application Note: Quantitative Analysis of Geosmin in Drinking Water Using SPME-GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and water quality professionals.
Introduction
Geosmin ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a naturally occurring organic compound produced by certain species of cyanobacteria and actinomycetes.[1][2][3][4] It is a primary cause of earthy and musty off-flavors in drinking water, which can lead to consumer complaints and a perception of poor water quality.[1][5][6][7] The human palate is exceptionally sensitive to geosmin, with an odor detection threshold in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range.[2][8][9][10] Consequently, water utilities require highly sensitive, accurate, and robust analytical methods for routine monitoring.
This application note details a comprehensive protocol for the quantification of geosmin in drinking water using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). To ensure the highest level of accuracy and correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard, tri-deuterated geosmin ((²H₃)geosmin), is employed.[3][6][7] This method provides low detection limits, excellent linearity, and high precision, making it ideal for the routine analysis of geosmin in various water matrices.
Principle of the Method
The analytical method involves the extraction of volatile and semi-volatile organic compounds from the headspace of a water sample using an SPME fiber. The fiber, coated with a specific sorbent material, is exposed to the vapor phase above the heated water sample, where it adsorbs target analytes like geosmin.[1][11] After extraction, the fiber is directly transferred to the hot inlet of a gas chromatograph (GC), where the analytes are thermally desorbed onto the analytical column for separation. The separated compounds then enter a mass spectrometer (MS), which provides sensitive and selective detection.
Quantification is achieved using an internal standard method. A known amount of deuterated geosmin is added to every sample, standard, and blank before extraction. Since the deuterated standard has nearly identical chemical and physical properties to the native geosmin, it experiences similar losses during sample preparation and injection. By comparing the peak area ratio of the native geosmin to its deuterated analogue, precise and accurate quantification can be achieved, effectively compensating for matrix effects and variations in extraction efficiency. The MS can easily distinguish between the native and deuterated compounds based on their mass-to-charge (m/z) ratio.[3][4]
Experimental Protocols
Materials and Reagents
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler with SPME capability (e.g., PAL System)[11]
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating
-
-
Consumables:
-
20 mL amber headspace vials with magnetic screw caps and PTFE/silicone septa
-
Microsyringes for standard preparation
-
Analytical balance
-
-
Chemicals:
-
Geosmin standard solution (e.g., 100 µg/mL in methanol)
-
Tri-deuterated geosmin ((²H₃)geosmin) standard solution (Internal Standard, ISTD)
-
Methanol (HPLC or GC grade)
-
Reagent-grade water (Milli-Q® or equivalent)
-
Sodium Chloride (NaCl), analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.[12]
-
Standard Preparation
-
Primary Stock Solutions: Prepare or purchase certified stock solutions of geosmin and (²H₃)geosmin, typically at a concentration of 100 µg/mL in methanol.
-
Working Standard Solution (50 ng/L): Dilute the primary stock solution in methanol to create an intermediate stock. Further dilute this intermediate stock to prepare a working standard solution of 50 ng/L.
-
Internal Standard (ISTD) Spiking Solution (30 ng/L): Dilute the (²H₃)geosmin primary stock solution in methanol to create a spiking solution with a concentration of 30 ng/L.
-
Calibration Standards: Prepare a series of calibration standards by spiking reagent-grade water with the working standard solution to achieve final concentrations ranging from 2 ng/L to 100 ng/L (e.g., 2, 5, 10, 20, 50, 100 ng/L).[9]
Sample Preparation Workflow
-
Sample Collection: Collect water samples in clean, amber glass bottles. Analyze samples as soon as possible. If storage is necessary, refrigerate at 4°C.
-
Aliquoting: Allow samples to come to room temperature. Add 10 mL of the water sample (or standard/blank) to a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the 30 ng/L ISTD spiking solution to each vial (samples, standards, and blanks). This results in an ISTD concentration of 30 ng/L in each vial.[9]
-
Salting-Out: Add 3 grams of pre-baked NaCl to each vial to increase the ionic strength of the solution, which enhances the partitioning of geosmin into the headspace.[12]
-
Sealing: Immediately cap the vials securely with the screw caps.
-
Vortexing: Gently vortex each vial for 30 seconds to ensure complete dissolution of the salt and uniform mixing.
SPME-GC-MS Analysis
The following table outlines the recommended instrument parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| SPME | |
| Fiber Type | DVB/CAR/PDMS, 50/30 µm |
| Incubation/Extraction Temp | 60°C[13] |
| Incubation Time | 10 min |
| Extraction Time | 30 - 50 min[13] |
| Agitation | 250 rpm |
| Desorption Temperature | 250°C[13] |
| Desorption Time | 5 min[13] |
| GC | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[14] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 50°C, hold 2 min. Ramp: 10°C/min to 180°C. Ramp: 20°C/min to 280°C, hold 3 min. |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| SIM Ions | Geosmin: Quantifier: m/z 112, Qualifier: m/z 125[14]. (²H₃)Geosmin: Quantifier: m/z 115, Qualifier: m/z 128 (inferred from native fragmentation) |
Data Presentation
The use of a deuterated internal standard provides robust and reliable quantitative results. The following table summarizes the expected performance characteristics of this method.
| Parameter | Result | Description |
| Calibration Range | 2 - 100 ng/L | The concentration range over which the method is linear. |
| Linearity (R²) | ≥ 0.999 | Coefficient of determination for the calibration curve, indicating excellent fit.[10] |
| Method Detection Limit (MDL) | 0.2 ng/L | The minimum concentration that can be detected with 99% confidence.[2][5] |
| Limit of Quantification (LOQ) | 1.0 ng/L | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15] |
| Precision (%RSD, n=7 @ 10 ng/L) | < 8% | Relative Standard Deviation indicates high method repeatability.[5][13] |
| Accuracy/Recovery (Spiked Tap Water @ 10 ng/L) | 92% - 105% | The percentage of known analyte recovered from a sample matrix, indicating minimal bias.[13] |
Experimental Workflow Visualization
The diagram below illustrates the complete workflow for the analysis of geosmin in drinking water samples.
Caption: Workflow for Geosmin Analysis using HS-SPME-GC-MS.
Conclusion
The described HS-SPME-GC-MS method utilizing a deuterated internal standard offers a highly sensitive, selective, and robust solution for the quantification of geosmin in drinking water. The procedure provides excellent precision and accuracy by effectively mitigating matrix interferences and variability in the analytical process. With a limit of quantification of 1.0 ng/L, this method is well-suited for routine monitoring to ensure compliance with water quality standards and maintain consumer confidence.[15]
References
- 1. Geosmin & MIB Testing [rwalab.com]
- 2. scispec.co.th [scispec.co.th]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MASONACO - Geosmin and MIB in water [masonaco.org]
- 5. agilent.com [agilent.com]
- 6. Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Geosmin reduction by algaecide application to drinking water: field scale efficacy and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Geosmin Analysis Using Geosmin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of geosmin in aqueous samples. The use of Geosmin-d3 as an internal standard is incorporated into each method to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The primary techniques covered are Solid-Phase Microextraction (SPME), Purge-and-Trap (P&T), and Solid-Phase Extraction (SPE), all coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Geosmin is a naturally occurring organic compound with a distinct earthy flavor and aroma. It is produced by certain species of actinobacteria and cyanobacteria and is a common cause of off-tastes in drinking water and aquaculture products. Due to its extremely low odor threshold, highly sensitive and reliable analytical methods are required for its detection and quantification. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as this compound, is a preferred method for achieving accurate and precise measurements. This note details the sample preparation techniques essential for robust geosmin analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described methods. These values can vary based on the specific instrumentation and laboratory conditions.
| Parameter | Solid-Phase Microextraction (SPME) | Purge-and-Trap (P&T) | Solid-Phase Extraction (SPE) |
| Limit of Detection (LOD) | 0.22 - 1.8 ng/L | 0.08 - 3.60 ng/L[1] | 0.62 - 2.0 ng/L |
| Limit of Quantification (LOQ) | ~0.5 - 6 ng/L | ~5 ng/L | 1.0 - 4.3 ng/L |
| Linearity Range | 5 - 100 ng/L | 5 - 500 ng/L[1] | 0.5 - 20 ng/L |
| Recovery | 93 - 110% | 82 - 95%[1] | >90% |
| Precision (%RSD) | 3 - 12% | < 10% | < 7% |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile analytes, like geosmin, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating.
Experimental Workflow Diagram
Caption: HS-SPME workflow for geosmin analysis.
Protocol:
-
Sample Collection: Collect 10-30 mL of the water sample in a clean glass vial.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample to achieve a final concentration within the desired calibration range (e.g., 10-50 ng/L).
-
Matrix Modification: Add sodium chloride (e.g., 2.5 g per 10 mL of sample) to the vial to increase the ionic strength of the sample, which enhances the partitioning of geosmin into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum cap.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at an elevated temperature (e.g., 60-70°C) for a specific time (e.g., 30 minutes) while agitating. During this time, expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.
-
Desorption and Analysis: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS. Thermally desorb the analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.
Method 2: Purge-and-Trap (P&T) GC-MS
P&T is a dynamic headspace technique that involves bubbling an inert gas through the sample. The gas strips the volatile analytes from the sample, and they are then carried to a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS system.
Experimental Workflow Diagram
Caption: Purge-and-Trap workflow for geosmin analysis.
Protocol:
-
Sample Collection: Place a 25 mL aliquot of the water sample into the purging vessel.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Matrix Modification: Add sodium chloride (e.g., 20% m/v) to the sample to enhance the purging efficiency[1].
-
Purging: Heat the sample (e.g., to 60°C) and purge with a high-purity inert gas (e.g., nitrogen or helium) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 13 minutes)[1].
-
Trapping: The purged volatiles are carried to a sorbent trap (e.g., Tenax-Silica Gel-Charcoal) where they are retained.
-
Desorption and Analysis: After purging, the trap is rapidly heated (e.g., to 200°C) to desorb the trapped analytes, which are then transferred to the GC column for analysis by GC-MS.
-
Trap Bakeout: Following desorption, the trap is baked at a higher temperature (e.g., 240°C) to remove any residual compounds.
Method 3: Solid-Phase Extraction (SPE) GC-MS
SPE is a sample preparation technique that uses a solid sorbent material, packed in a cartridge, to isolate and concentrate analytes from a liquid sample. The analytes of interest are retained on the sorbent while the sample matrix passes through. The analytes are then eluted with a small volume of an appropriate solvent.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction workflow for geosmin analysis.
Protocol:
-
Cartridge Selection: Choose an appropriate SPE cartridge, such as one with a C18 or polymeric sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a small volume of a suitable organic solvent (e.g., methanol) through it, followed by reagent water. This activates the sorbent.
-
Sample Preparation: Take a larger volume of water sample (e.g., 100-500 mL) and spike it with a known concentration of this compound.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate. Geosmin and this compound will be retained on the sorbent.
-
Washing: Wash the cartridge with a small volume of reagent water to remove any interfering compounds that were not strongly retained.
-
Drying: Dry the cartridge by passing air or an inert gas through it to remove excess water.
-
Elution: Elute the retained geosmin and this compound from the cartridge with a small volume of an appropriate organic solvent (e.g., dichloromethane or a mixture of solvents).
-
Concentration and Analysis: The eluate may be concentrated further under a gentle stream of nitrogen. An aliquot of the concentrated extract is then injected into the GC-MS for analysis.
Concluding Remarks
The choice of sample preparation technique for geosmin analysis depends on factors such as the required sensitivity, sample matrix, available equipment, and desired sample throughput.
-
SPME is a simple, fast, and solventless technique that is well-suited for automated, high-throughput analysis.
-
Purge-and-Trap offers very high sensitivity and is excellent for trace-level detection in clean water samples.
-
SPE is a robust and versatile method that can handle larger sample volumes, allowing for lower detection limits, and is effective for more complex matrices.
In all cases, the use of this compound as an internal standard is crucial for compensating for potential analyte loss during sample preparation and for correcting matrix-induced signal enhancement or suppression, thereby ensuring the accuracy and reliability of the quantitative results.
References
Application Note: Analysis of Geosmin-d3 in Water Samples using Purge and Trap Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of geosmin and its deuterated internal standard, geosmin-d3, in water samples using a purge and trap (P&T) system coupled with gas chromatography-mass spectrometry (GC-MS). Geosmin is a naturally occurring organic compound with a distinct earthy odor and taste, and its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints. The use of an isotopically labeled internal standard like this compound provides high accuracy and precision by correcting for variations in sample preparation and analysis. This document provides a comprehensive protocol, including sample preparation, P&T-GC-MS parameters, and data analysis, intended for researchers, scientists, and water quality professionals.
Introduction
Geosmin ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a semi-volatile bicyclic tertiary alcohol produced by various microorganisms, including cyanobacteria and actinomycetes.[1] Its extremely low odor threshold, as low as 4 nanograms per liter (ng/L), makes its monitoring in drinking water sources crucial.[2] Purge and trap gas chromatography-mass spectrometry (P&T-GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds in water.[3][4] This method offers excellent sensitivity by pre-concentrating the analytes from a water sample onto a sorbent trap before introducing them into the GC-MS system.
The stable isotope dilution technique, employing a deuterated analogue of the target analyte such as this compound, is a highly effective method for quantification.[2][5] The internal standard is added to the sample at a known concentration before any sample preparation steps. As this compound has nearly identical chemical and physical properties to the native geosmin, it experiences similar losses during the purge and trap process and chromatographic analysis. By measuring the ratio of the native analyte to its labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in analytical performance.[5]
Experimental Protocol
This protocol outlines the procedure for the analysis of geosmin and this compound in water samples.
1. Reagents and Standards
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Methanol: Purge and trap grade.
-
Geosmin Standard: 100 µg/mL in methanol.
-
This compound Internal Standard: Concentration of 20 ng/L.[6]
-
Sodium Chloride (optional, for salting out): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
2. Standard Preparation
-
Stock Standard (1 µg/mL): Dilute the 100 µg/mL geosmin standard in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock standard in reagent water to achieve concentrations in the desired calibration range (e.g., 1-100 ng/L).[7][8]
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol that, when added to the sample, results in a final concentration of 5 ng/L.[6]
3. Sample Preparation
-
Collect water samples in 40 mL pre-cleaned vials.
-
If required, add sodium chloride to the sample (e.g., 20% m/v) to enhance the purging efficiency.[2]
-
Spike each sample, blank, and calibration standard with the this compound internal standard spiking solution to achieve a final concentration of 5 ng/L.[6]
-
Securely cap the vials and place them in the autosampler tray.
4. Purge and Trap GC-MS Analysis
The following table summarizes the recommended P&T and GC-MS conditions. These may need to be optimized for specific instrumentation.
Table 1: Purge and Trap and GC-MS Parameters
| Parameter | Value |
| Purge and Trap System | |
| Sample Volume | 10 - 25 mL[8][9] |
| Purge Gas | Helium or Nitrogen[3] |
| Purge Flow | 40 mL/min |
| Purge Time | 11 - 13 minutes[2][8] |
| Purge Temperature | 60 - 80°C[2][8] |
| Trap Sorbent | Tenax-Silica Gel-Charcoal or similar[2] |
| Desorb Temperature | 250°C |
| Desorb Time | 2 minutes |
| Bake Temperature | 270°C |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 40°C, hold for 3 min; Ramp: 5°C/min to 160°C, hold for 2 min; Ramp: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Geosmin: 112, 125; This compound: (ions will be shifted by +3 amu from native geosmin)[2][6] |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Analysis and Quantitative Data
Quantification is performed by generating a calibration curve based on the ratio of the peak area of the target analyte (geosmin) to the peak area of the internal standard (this compound) versus the concentration of the analyte.
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Value | Reference |
| Calibration Range | 1 - 100 ng/L | [7][8] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Method Detection Limit (MDL) | 0.092 ng/L for Geosmin | [6] |
| Limit of Detection (LOD) | 3.60 ng/L for Geosmin | [2] |
| Recovery | 82% - 95% for Geosmin | [2] |
| Precision (%RSD) | 5.20% for Geosmin at 100 ng/L | [2] |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by P&T GC-MS.
Conclusion
The purge and trap GC-MS method utilizing this compound as an internal standard provides a highly sensitive, accurate, and reliable approach for the determination of geosmin in water samples. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in water quality monitoring and research. The use of an isotopically labeled internal standard is critical for achieving high-quality data by compensating for potential analytical variability.
References
- 1. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.scirp.org [file.scirp.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. THE STABILITY OF GEOSMIN AND MIB AND THEIR DEUTERATED ANALOGS IN SURFACE WATERS AND ORGANIC-SOLVENTS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. ysi.com [ysi.com]
Troubleshooting & Optimization
Addressing matrix effects in geosmin analysis with Geosmin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in geosmin analysis using Geosmin-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact geosmin analysis?
A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2][3] In geosmin analysis, complex matrices like soil, sediment, or various water sources can introduce interfering compounds. These interferences can affect the ionization efficiency of geosmin in the mass spectrometer source, leading to inaccurate quantification.[2][3] Signal suppression can result in underestimation of geosmin concentration, while signal enhancement can lead to overestimation.[1][3]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard. Since it is structurally and chemically almost identical to the native geosmin, it co-elutes and experiences similar matrix effects during sample preparation and analysis.[4][5] By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of analyte during extraction or signal suppression/enhancement in the MS source will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix, leading to more accurate and precise results.[4][5] This technique is known as isotope dilution mass spectrometry (IDMS).
Q3: When should I use matrix-matched calibration versus an internal standard like this compound?
A3: Both are strategies to counteract matrix effects. Using an internal standard like this compound is often the preferred and more robust method, especially for complex and variable matrices, as it corrects for matrix effects on a sample-by-sample basis.[4][5] Matrix-matched calibration involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[6][7] This approach can be effective when a representative blank matrix is readily available and the matrix composition across different samples is consistent.[7] However, finding a truly "blank" matrix free of the analyte can be challenging. For highly variable matrices, the standard addition method, where known amounts of the standard are added to the actual sample, is another alternative, though it is more labor-intensive.[1]
Q4: What are the common extraction techniques for geosmin analysis and how do they relate to matrix effects?
A4: Common extraction techniques include Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Purge and Trap (P&T).
-
SPME: A solvent-free technique where a coated fiber is exposed to the sample headspace or immersed in the liquid to extract analytes.[8][9][10] The choice of fiber coating is crucial and can influence the extraction efficiency and the extent of matrix co-extraction.[10]
-
SBSE: Similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent, offering higher extraction capacity.[11]
-
P&T: Involves purging the sample with an inert gas to transfer volatile compounds like geosmin onto a sorbent trap, which is then heated to desorb the analytes into the GC-MS.[4][12]
All these techniques can be susceptible to matrix effects. For instance, in SPME, non-volatile matrix components can coat the fiber, affecting its performance. In P&T, other volatile organic compounds from the matrix can be co-trapped and interfere with the analysis. The use of this compound is recommended with any of these extraction methods to compensate for these matrix-induced variations.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of both Geosmin and this compound | Inefficient extraction. | Optimize extraction parameters (e.g., for SPME: extraction time, temperature, agitation; for P&T: purge time, flow rate, temperature).[9][10] Ensure the chosen SPME fiber or sorbent trap is appropriate for geosmin.[10] |
| Incomplete desorption from the extraction medium. | Optimize desorption parameters (e.g., desorption time and temperature in the GC inlet for SPME/SBSE; trap desorption temperature for P&T).[10][11] | |
| Variable recovery of this compound across samples | Inconsistent sample matrix composition. | This is the primary reason for using an internal standard. As long as the ratio of geosmin to this compound is consistent in replicate analyses of the same sample, the quantification should be accurate. If variability is extremely high, consider additional sample cleanup steps. |
| Inconsistent addition of the internal standard. | Ensure precise and consistent spiking of this compound into every sample and standard. Use a calibrated micropipette. | |
| Signal suppression or enhancement observed (Matrix Effect) | Co-eluting matrix components interfering with ionization. | This is expected and is corrected by the use of this compound. Calculate the matrix effect to understand its magnitude (see Experimental Protocols). If the effect is severe (>50% suppression), consider diluting the sample extract or implementing a sample cleanup step. |
| Active sites in the GC inlet liner or column. | Use a deactivated liner and perform regular maintenance of the GC system. Matrix components can mask active sites, leading to signal enhancement.[3] | |
| Poor peak shape for Geosmin and this compound | Active sites in the GC system. | Perform inlet maintenance, including replacing the liner and septum. Trim the analytical column. |
| Inappropriate GC temperature program. | Optimize the GC oven temperature program to ensure good peak shape and separation from interferences.[4] | |
| High background noise in the chromatogram | Contaminated samples or system. | Analyze a method blank to identify the source of contamination. Ensure proper cleaning of glassware and use high-purity solvents and gases. Bake out the GC column and inlet. |
| Matrix components causing a high chemical background. | Implement a sample cleanup step. Optimize MS parameters for better signal-to-noise. |
Experimental Protocols
Protocol 1: Calculation of Matrix Effect
To quantify the extent of signal suppression or enhancement, the matrix effect (ME) can be calculated using the following formula:
ME (%) = ( (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Solvent Standard) ) * 100 [1][13]
-
A ME value of 100% indicates no matrix effect.
-
A ME value < 100% indicates signal suppression.
-
A ME value > 100% indicates signal enhancement.
Methodology:
-
Prepare a Solvent Standard: Prepare a standard of geosmin at a known concentration in a clean solvent (e.g., methanol).
-
Prepare a Post-Extraction Spiked Sample:
-
Take a blank matrix sample (a sample of the same type as your unknowns, but without the analyte).
-
Perform the entire extraction procedure on this blank sample.
-
Spike the resulting extract with geosmin to the same final concentration as the solvent standard.
-
-
Analyze both samples using the same GC-MS method.
-
Calculate the ME using the peak areas obtained.
Protocol 2: Isotope Dilution Analysis Workflow for Geosmin in Water using SPME-GC-MS
-
Sample Preparation:
-
Collect a water sample (e.g., 10 mL) in a 20 mL headspace vial.
-
Add a known amount of sodium chloride (e.g., 2.5 g) to increase the ionic strength and promote the partitioning of geosmin into the headspace.[11]
-
Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 50 ng/L).
-
Cap the vial immediately.
-
-
Extraction (SPME):
-
Incubate the vial at a specific temperature (e.g., 65°C) with agitation for a set time to allow for equilibration.[11]
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation.[10][11]
-
-
Analysis (GC-MS):
-
Desorb the fiber in the heated GC inlet (e.g., 250°C) for a specified time (e.g., 2 minutes).
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect geosmin and this compound using a mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each compound (e.g., m/z 112 for geosmin and m/z 114 or 115 for this compound).[4]
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of geosmin and a constant concentration of this compound.
-
Plot the ratio of the peak area of geosmin to the peak area of this compound against the concentration of geosmin.
-
Calculate the concentration of geosmin in the unknown samples using the calibration curve and the measured peak area ratio.
-
Quantitative Data Summary
The following tables summarize typical performance data for geosmin analysis using isotope dilution methods.
Table 1: Method Detection Limits (MDL) and Linearity
| Method | Analyte | MDL (ng/L) | Linear Range (ng/L) | Correlation Coefficient (r²) |
| P&T-GC/MS with Isotope Dilution | Geosmin | 3.60 | 5 - 500 | > 0.999 |
| HS-SPME-GC/MS with Isotope Dilution | Geosmin | 1.8 - 3.0 | 10 - 500 | > 0.99 |
| SPME Arrow-GC/MS | Geosmin | 0.22 | 0.5 - 100 | > 0.999 |
Data compiled from multiple sources.[4][5][14][15]
Table 2: Recovery Rates in Different Matrices
| Matrix | Spiking Level (ng/L) | Average Recovery (%) |
| Tap Water | 10 | 98.4 |
| Reservoir Water | 20, 100, 500 | 95 - 105 |
| Red Wine | 30, 250 | 70 - 72 |
Data compiled from multiple sources.[4][14][16] Note: The lower recovery in red wine indicates a significant matrix effect, which is corrected by the use of an internal standard.[16]
Visualizations
Caption: Isotope Dilution Workflow for Geosmin Analysis.
Caption: Logic of Matrix Effect Correction with this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.scirp.org [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of geosmin and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 16. Determination of geosmin and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards in LC-MS/MS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with deuterated internal standards?
The most frequently encountered problems include:
-
Isotopic Purity and Contribution: The presence of unlabeled analyte in the deuterated internal standard material.
-
In-source Transformation and Cross-Contamination: Contamination of the analyte with the internal standard or vice-versa within the MS source.
-
Hydrogen-Deuterium Back-Exchange: The replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or matrix.[1][2][3]
-
Chromatographic Separation (Isotope Effect): Differences in retention time between the analyte and the deuterated internal standard.[3][4][5][6][7]
-
Differential Matrix Effects: The analyte and internal standard are affected differently by ion suppression or enhancement due to incomplete co-elution or differences in extraction recovery.[1][5][8]
-
Altered Fragmentation Patterns: The deuterated standard fragments differently than the native analyte, potentially impacting MRM signal intensity.
Q2: Why is my deuterated internal standard showing a signal in blank samples?
This is likely due to isotopic contribution, where the deuterated internal standard contains a small percentage of the unlabeled analyte (d0).[9] For example, an internal standard with 90% isotopic purity may contain a significant amount of the non-deuterated form, leading to a detectable signal in blank samples.[9]
Q3: What causes the retention time of my deuterated internal standard to differ from the analyte?
This phenomenon, known as the chromatographic isotope effect, is due to the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][7] This can lead to incomplete co-elution, which is problematic as it can expose the analyte and internal standard to different matrix effects.[3][5]
Q4: Can the position of the deuterium label on the molecule affect its stability?
Yes, the position of deuterium labeling is critical. Deuterium atoms on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, are prone to exchange with hydrogen atoms from protic solvents like water or methanol.[2][3] It is also important to avoid labeling at positions that may undergo acid or base-catalyzed exchange.[10][2] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[10]
Q5: How many deuterium atoms are ideal for an internal standard?
Typically, a mass difference of at least 3 atomic mass units (amu) is recommended to minimize signal overlap between the analyte and the internal standard.[9] The optimal number of deuterium atoms depends on the analyte's size and structure, but generally ranges from 2 to 10.[11] The goal is to ensure a clear mass difference without significantly altering the molecule's chemical properties.[11]
Troubleshooting Guides
Problem 1: Poor Isotopic Purity and Inaccurate Quantification
Symptoms:
-
High response for the analyte in blank samples (containing only the internal standard).
-
Non-linear calibration curves.
-
Inaccurate quantification, especially at low concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic purity issues.
Experimental Protocol: Assessing Isotopic Contribution
-
Prepare a "Blank" Sample: Prepare a sample containing only the solvent and the deuterated internal standard at the concentration used in the assay.
-
Acquire Data: Analyze this sample using the LC-MS/MS method.
-
Monitor Analyte Transition: Monitor the MRM transition for the unlabeled analyte.
-
Evaluate Signal: A significant peak at the retention time of the analyte indicates the presence of the unlabeled form in the internal standard.
-
Correction (if necessary): If a new, higher-purity standard is not available, the contribution of the unlabeled analyte from the internal standard can be calculated and subtracted from the measured analyte response in all samples.
Problem 2: Hydrogen-Deuterium (H/D) Back-Exchange
Symptoms:
-
Drifting internal standard response over a batch analysis.
-
Loss of internal standard signal over time when stored in solution.
-
Appearance of peaks at intermediate m/z values between the analyte and the fully deuterated standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for H/D back-exchange.
Experimental Protocol: Stability Assessment
-
Incubation: Spike the deuterated internal standard into the sample matrix (e.g., plasma) and the mobile phase.
-
Time Points: Analyze aliquots of these solutions immediately after preparation and then at various time points (e.g., 1, 4, 8, 24 hours) under typical sample storage and handling conditions.
-
Analysis: Monitor the peak area of the internal standard and look for the appearance of any new peaks that could correspond to partially de-deuterated forms. A decrease in the internal standard's peak area over time suggests instability.[1] For example, a 28% increase in the nonlabeled compound was observed after incubating plasma with a deuterated compound for one hour in one study.
Problem 3: Chromatographic Separation of Analyte and Internal Standard
Symptoms:
-
Visible separation of analyte and internal standard peaks in the chromatogram.
-
Poor precision and accuracy, especially in the presence of significant matrix effects.
-
Inconsistent analyte/internal standard peak area ratios across different samples.
Troubleshooting Workflow:
Caption: Decision tree for addressing chromatographic separation issues.
Experimental Protocol: Evaluating Co-elution
-
Individual Injections: Inject solutions of the analyte and the deuterated internal standard separately to determine their individual retention times.
-
Co-injection: Inject a mixture of the analyte and internal standard.
-
Peak Apex Comparison: Carefully examine the chromatograms to see if the peak apexes for the analyte and internal standard align. Even slight differences in retention time can lead to differential matrix effects.[5]
-
Matrix Effect Evaluation: To confirm if the separation is causing issues, perform a post-column infusion experiment with both the analyte and internal standard to visualize regions of ion suppression or enhancement. If the separated peaks fall into different regions of matrix effect, this will confirm the source of the problem.
Quantitative Data Summary
The choice of deuterated internal standard can significantly impact analytical results. The following table summarizes findings from a study comparing different deuterated and a ¹³C-labeled internal standard for the analysis of testosterone.
| Internal Standard | Number of Deuterium Atoms | Number of ¹³C Atoms | Relative Result Compared to D2 Standard |
| D2 Testosterone | 2 | 0 | Target |
| D5 Testosterone | 5 | 0 | Lower |
| ¹³C Testosterone | 0 | 3 | Lower, but closer to D2 |
| Data summarized from a study on testosterone measurement by LC-MS/MS.[10] This data highlights that the extent and position of deuteration can influence quantification.[10] |
By understanding these common problems and utilizing the provided troubleshooting guides, researchers can improve the accuracy and reliability of their LC-MS/MS assays. When persistent issues arise, considering a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts and back-exchange, may be the most robust solution.[3]
References
- 1. waters.com [waters.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Geosmin-d3 Concentration in Analytical Methods
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods involving Geosmin-d3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard?
A1: The ideal concentration of this compound should be similar to the expected concentration of the target analyte (Geosmin) in your samples.[1] A general guideline is to spike this compound at a concentration in the mid-range of your calibration curve. For instance, if you are analyzing samples expected to contain 5-100 ng/L of Geosmin, a suitable concentration for this compound would be around 25-50 ng/L. Adding the internal standard at a concentration that provides a strong, but not saturating, signal to the detector is crucial for achieving good precision and accuracy.
Q2: How should I store my this compound standard?
A2: To ensure the stability of your this compound standard, it is recommended to store it in amber vials at -20°C. This helps to prevent potential photodegradation and isotopic exchange.[2] Proper storage is critical to maintain the integrity and concentration of the standard over time.
Q3: Can I use this compound to quantify other analytes besides Geosmin?
A3: While it is best practice to use a deuterated analog of the specific analyte you are quantifying, in some cases, a single internal standard like this compound has been used for the analysis of other odor-producing compounds like 2-Methylisoborneol (2-MIB) when a deuterated standard for that compound is not available. However, this is not ideal as the extraction efficiency and instrument response may differ between this compound and the other analytes, potentially leading to less accurate quantification. It is crucial to validate the method carefully if using this approach.
Q4: What are the common analytical techniques for Geosmin analysis where this compound is used?
A4: this compound is commonly used as an internal standard in sensitive analytical methods such as Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Purge and Trap (P&T) GC-MS.[3][4][5] These techniques are capable of detecting Geosmin at the very low concentrations at which it imparts a noticeable taste and odor.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Q: My recovery of this compound is consistently low or highly variable. What are the potential causes and how can I fix this?
A: Low or erratic recovery of the internal standard can significantly impact the accuracy and precision of your results. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Parameters | Review and optimize your extraction method (SPME or Purge and Trap). For SPME, factors like fiber type, extraction time, temperature, and agitation speed are critical. For Purge and Trap, check the purge time, temperature, and flow rate.[6] |
| Matrix Effects | The sample matrix can interfere with the extraction and/or ionization of this compound.[7][8] Try modifying your sample preparation, for example, by adding salt (salting out) in SPME to improve the extraction of volatile compounds.[6] Analyzing a matrix blank spiked with a known concentration of this compound can help determine the extent of matrix suppression or enhancement. |
| Improper Storage or Handling of Standard | Ensure your this compound stock and working solutions are stored correctly (amber vials, -20°C) to prevent degradation.[2] Verify the accuracy of your dilutions. |
| Instrumental Issues | Check for leaks in the GC system, ensure the syringe is functioning correctly, and verify that the GC inlet liner is clean and appropriate for your analysis. A contaminated or incorrect liner can lead to poor peak shape and analyte loss.[9] |
Issue 2: Non-Linear Calibration Curve
Q: My calibration curve for Geosmin is non-linear, even when using this compound as an internal standard. What could be the problem?
A: A non-linear calibration curve can arise from several factors, even with the use of an internal standard. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.[10][11] If this is suspected, either narrow the calibration range or dilute your higher concentration standards. |
| Isotopic Contribution | At very high concentrations of the native analyte (Geosmin), the natural isotopic abundance of certain ions may contribute to the signal of the deuterated internal standard (this compound), causing non-linearity.[12] This is more common when the mass difference between the analyte and the internal standard is small. Using a higher mass-to-charge ratio fragment for quantification can sometimes mitigate this. |
| Inappropriate Concentration of Internal Standard | If the concentration of this compound is significantly different from the analyte concentrations in your calibration standards, it can lead to non-linearity in the response ratio.[1] Aim for an internal standard concentration that is in the middle of your calibration range. |
| Active Sites in the GC System | Active sites in the injector liner or the column can cause analyte adsorption, leading to poor peak shape and non-linearity, especially at low concentrations. Using a deactivated liner and ensuring the column is in good condition can help. |
Experimental Protocols
Solid-Phase Microextraction (SPME) GC-MS Method for Geosmin Analysis
This protocol provides a general guideline for the analysis of Geosmin in water samples using SPME-GC-MS with this compound as an internal standard.
-
Sample Preparation:
-
Collect water samples in clean glass vials.
-
To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add a defined amount of salt (e.g., 3g of NaCl) to enhance the extraction of volatile compounds.[6]
-
Spike the sample with a known concentration of this compound (e.g., 50 ng/L).
-
-
SPME Extraction:
-
Use a suitable SPME fiber, such as a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for semi-volatile compounds.[6]
-
Expose the fiber to the headspace of the sample vial.
-
Incubate the sample at a controlled temperature (e.g., 40-60°C) with agitation for a specific time (e.g., 15-30 minutes) to allow for the adsorption of analytes onto the fiber.[6][13]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250-270°C) for a set time (e.g., 2-5 minutes).[6]
-
Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both Geosmin (e.g., m/z 112, 125) and this compound.[6]
-
Purge and Trap (P&T) GC-MS Method for Geosmin Analysis
This protocol outlines a general procedure for analyzing Geosmin in water samples using Purge and Trap GC-MS with this compound.
-
Sample Preparation:
-
Place a precise volume of the water sample (e.g., 5-25 mL) into the purging vessel.
-
Add a known concentration of this compound to the sample.
-
-
Purge and Trap:
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate and temperature (e.g., 40 mL/min at 60°C) for a defined period (e.g., 11-13 minutes).[14]
-
The purged volatile analytes are carried to a sorbent trap (e.g., Tenax) where they are concentrated.
-
-
Desorption and GC-MS Analysis:
-
Rapidly heat the trap to desorb the analytes onto the GC column.
-
The GC-MS analysis proceeds similarly to the SPME method, with chromatographic separation on a suitable column and detection by mass spectrometry in SIM mode.
-
Data Presentation
Table 1: Typical Analytical Parameters for Geosmin Analysis
| Parameter | SPME-GC-MS | Purge and Trap GC-MS |
| Internal Standard | This compound, d5-Geosmin | This compound, d5-Geosmin |
| Typical IS Concentration | 10-100 ng/L | 10-100 ng/L |
| Calibration Range | 1-1000 ng/L[15] | 5-500 ng/L |
| Method Detection Limit (MDL) | ~0.2 - 1.5 ng/L[6][16] | ~0.08 - 4 ng/L[14][17] |
| Recovery | 91.0% (Geosmin), 92.4% (2-MIB)[6] | 68.66-101.82% (Geosmin)[14] |
| Precision (%RSD) | 5-12%[18] | 7.52% (day-to-day for Geosmin)[14] |
Visualizations
Caption: Experimental workflow for Geosmin analysis using an internal standard.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. This compound | 135441-88-2 | Benchchem [benchchem.com]
- 3. SPME MIB analysis issue - Chromatography Forum [chromforum.org]
- 4. ysi.com [ysi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. documentsdelivered.com [documentsdelivered.com]
Troubleshooting peak shape and retention time for Geosmin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geosmin-d3, a common internal standard for the analysis of Geosmin. The following sections address common issues related to peak shape and retention time encountered during gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for this compound, an active compound, can be caused by several factors related to the GC system and methodology.
-
Active Sites in the Inlet or Column: The most common cause is the interaction of the analyte with active sites in the GC inlet or the column itself. Silanol groups on the surface of a glass liner or the column can lead to peak tailing.
-
Solution: Use a deactivated inlet liner. If the problem persists, it may indicate column contamination or degradation. Trimming the first few centimeters of the column can sometimes resolve the issue by removing the contaminated section. If tailing continues, the column may need to be replaced.[1]
-
-
Improper Column Installation: An improperly installed column can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.
-
-
Contamination: Contamination in the inlet liner from previous injections can also cause peak tailing.
-
Solution: Regularly replace the inlet liner and septum. For samples with a complex matrix, using a liner with glass wool can help trap non-volatile residues.[2]
-
Q2: I am observing a fronting peak for this compound. What does this indicate?
Peak fronting is less common than tailing but can still occur.
-
Column Overload: Injecting too much of the standard can lead to column overload, resulting in a fronting peak.
-
Solution: Reduce the concentration or injection volume of your this compound standard.
-
-
Incompatible Solvent: The solvent used to dissolve the standard may be too strong for the GC column's stationary phase.
-
Solution: Ensure the solvent is compatible with the stationary phase. Whenever possible, dissolve the standard in a solvent that is similar in polarity to the stationary phase.
-
Q3: Why am I seeing a split peak for my this compound standard?
Split peaks can be frustrating and can point to several issues in the injection process.
-
Improper Injection Technique: Issues with the autosampler or manual injection can lead to a split peak.
-
Solution: Check the syringe for air bubbles and ensure it is functioning correctly. If using an autosampler, verify the injection speed and depth.
-
-
Inlet Temperature Issues: An inlet temperature that is too low may not flash vaporize the sample efficiently, while a temperature that is too high can cause degradation.
-
Solution: Optimize the inlet temperature. A good starting point is typically 250°C for Geosmin analysis.
-
-
Condensation Effects: If the oven temperature is too high relative to the solvent's boiling point, it can cause the sample to condense and re-vaporize improperly, leading to peak splitting.
-
Solution: The initial oven temperature should be at least 20°C below the boiling point of the solvent.
-
Q4: The retention time for this compound is shifting between injections. What could be the cause?
Retention time instability can compromise the reliability of your results.
-
Fluctuations in Flow Rate: Leaks in the system or a faulty electronic pressure control (EPC) can cause variations in the carrier gas flow rate.
-
Solution: Perform a leak check of the system, paying close attention to the septum and column connections. Ensure the gas supply is adequate and the EPC is functioning correctly.
-
-
Oven Temperature Instability: Inconsistent oven temperature control will lead to retention time shifts.
-
Solution: Verify the oven temperature is stable and accurately calibrated.
-
-
Column Degradation: As a column ages, the stationary phase can degrade, leading to a gradual shift in retention times.
-
Solution: Monitor column performance over time. If a significant and consistent shift is observed, it may be time to replace the column.
-
-
Matrix Effects: In complex samples, the sample matrix itself can sometimes influence retention time.
-
Solution: While this compound is used to compensate for matrix effects on the native Geosmin, significant matrix loading can still impact the chromatography. Ensure adequate sample cleanup procedures are in place.
-
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and recommended solutions for troubleshooting this compound analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Improper column installation (dead volume). 4. Low inlet temperature. | 1. Use a deactivated inlet liner. 2. Trim the front end of the column or replace the column. 3. Reinstall the column according to the manufacturer's specifications. 4. Increase the inlet temperature. |
| Peak Fronting | 1. Column overload (sample concentration too high). 2. Incompatible sample solvent. | 1. Dilute the sample or reduce the injection volume. 2. Change the sample solvent to one more compatible with the stationary phase. |
| Split Peaks | 1. Improper injection technique (e.g., air in syringe). 2. Inlet temperature too low for efficient vaporization. 3. Condensation effects in the column. | 1. Check the autosampler syringe and injection parameters. 2. Optimize the inlet temperature. 3. Lower the initial oven temperature. |
| Retention Time Shift | 1. Leaks in the system (septum, column fittings). 2. Fluctuations in carrier gas flow rate. 3. Unstable oven temperature. 4. Column degradation. | 1. Perform a leak check and replace the septum if necessary. 2. Verify the electronic pressure control (EPC) settings and gas supply. 3. Check the oven temperature calibration and stability. 4. Replace the GC column. |
| Poor Sensitivity | 1. Adsorption in the inlet. 2. Low injection volume or concentration. 3. Leak in the system. | 1. Use a deactivated liner. 2. Increase the injection volume or sample concentration. 3. Perform a leak check. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound as an internal standard for Geosmin quantification in water samples.
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
To a 10 mL water sample in a 20 mL headspace vial, add a defined amount of this compound internal standard solution.
-
Add a magnetic stir bar and salt (e.g., NaCl to 25% w/v) to enhance the extraction efficiency.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes).
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined time (e.g., 30 minutes) during incubation.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Geosmin: m/z 112, 182
-
This compound: m/z 115, 185
-
3. Data Analysis
-
Integrate the peak areas for the target ions of Geosmin and this compound.
-
Calculate the response ratio (Area of Geosmin / Area of this compound).
-
Quantify the concentration of Geosmin in the sample using a calibration curve generated from standards with known concentrations of Geosmin and a constant concentration of this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound analysis.
References
Preventing deuterium exchange in Geosmin-d3 solutions
Welcome to the technical support center for Geosmin-d3. This resource provides detailed guidance to help researchers, scientists, and drug development professionals prevent deuterium exchange in this compound solutions, ensuring the isotopic integrity of your standards and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange?
A1: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom covalently bonded to a molecule is replaced by a deuterium atom from the surrounding environment, or vice versa. This process is often catalyzed by the presence of acids or bases.[1][2] While it can be a useful analytical technique for studying protein structure, it is an undesirable phenomenon when working with deuterated internal standards like this compound, as it compromises the isotopic purity and quantitative accuracy.
Q2: Why is it critical to prevent H-D exchange for this compound standards?
Q3: What primary factors accelerate deuterium exchange?
A3: The rate of H-D exchange is strongly influenced by three main factors:
-
pH: The exchange process is catalyzed by both acids and bases.[3] The rate of exchange typically follows a V-shaped curve with respect to pH, with the minimum exchange rate occurring in a slightly acidic to neutral pH range (approximately pH 2-7 for many organic molecules).[1] Storage in strongly acidic or basic solutions should be avoided.[4]
-
Solvent Choice: Protic solvents, such as water (H₂O) and methanol (CH₃OH), contain exchangeable hydrogen atoms and can readily facilitate H-D exchange.[5] Aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and chloroform are preferred for long-term storage as they lack easily exchangeable protons.[6][7]
-
Temperature: Like most chemical reactions, the rate of H-D exchange increases with temperature. Storing solutions at low temperatures (-20°C or -80°C) significantly slows down the exchange process.[8]
Q4: What are the ideal storage conditions for a this compound stock solution?
A4: To maximize the stability and isotopic purity of your this compound stock, adhere to the following conditions:
-
Solvent: Store the standard in a high-purity aprotic solvent such as acetonitrile or DMSO-d6.[7]
-
Temperature: Store the solution frozen at -20°C or, for very long-term storage, at -80°C.
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and ensure an inert storage environment.
-
Handling: Minimize the number of freeze-thaw cycles. Prepare smaller aliquots for daily use to avoid compromising the entire stock.
Troubleshooting Guide
Q1: My LC-MS analysis shows a decreasing signal for my this compound (M+3) peak and a growing peak for native Geosmin (M) or partially deuterated variants (M+1, M+2). What's happening?
A1: This pattern strongly suggests that your this compound standard is undergoing deuterium exchange. The appearance of lower mass peaks indicates that deuterium atoms are being replaced by hydrogen atoms from your solvent or matrix. To diagnose the cause, follow the logical workflow outlined below.
Caption: Troubleshooting workflow for diagnosing decreased isotopic purity.
Q2: I need to prepare aqueous working standards of this compound for my experiment. How can I minimize exchange?
A2: While aprotic solvents are best for long-term storage, aqueous solutions are often necessary. Follow these best practices:
-
Prepare Stock in Aprotic Solvent: Maintain your primary stock of this compound in an aprotic solvent like acetonitrile at -20°C or below.
-
Use Deuterium Oxide (D₂O): When diluting to your final working concentration, use high-purity, neutral pH deuterium oxide (D₂O) instead of regular water (H₂O). Because D₂O provides a deuterium-rich environment, it creates an equilibrium that suppresses the loss of deuterium from your standard.
-
Buffer if Necessary: If your samples or mobile phase are acidic or basic, consider preparing your working standard in a buffered D₂O solution to maintain a neutral pH.
-
Prepare Freshly: Prepare only the amount of aqueous working standard needed for a single experiment or day. Do not store deuterated compounds in aqueous solutions for extended periods.[4]
Impact of Storage Conditions on Deuterated Standard Stability
The following table summarizes the relative risk of deuterium exchange under different storage conditions based on established chemical principles.
| Parameter | Condition | Risk of Deuterium Exchange | Recommendation |
| Solvent | Aprotic (Acetonitrile, DMSO) | Low | Highly Recommended for stock solutions. |
| Protic (H₂O, Methanol) | High | Avoid for storage; use D₂O for fresh working solutions. | |
| pH of Aqueous Solution | pH 6 - 7 | Low | Optimal for aqueous preparations. |
| pH 4 - 5.9 or 7.1 - 8 | Medium | Use with caution for short periods. | |
| pH < 4 or pH > 8 | High | Avoid. H-D exchange is rapidly catalyzed.[1][2] | |
| Temperature | ≤ -20°C | Low | Highly Recommended for all solutions. |
| 4°C | Medium | Acceptable for short-term (e.g., < 24h) storage. | |
| Room Temperature (~25°C) | High | Avoid prolonged exposure. Keep on ice during use. |
Note: This table provides a qualitative guide based on general principles of H-D exchange. Specific rates may vary.
Experimental Protocol: Verifying Isotopic Purity of this compound
This protocol outlines a general method using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the isotopic distribution of a this compound standard and check for evidence of deuterium exchange.
Caption: Workflow for LC-MS verification of this compound isotopic purity.
1. Materials and Reagents
-
This compound standard solution
-
Native (non-deuterated) Geosmin standard
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water (H₂O), LC-MS grade
-
Autosampler vials
2. Standard Preparation
-
Allow the this compound stock solution to warm to room temperature.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in a solvent compatible with your LC method (e.g., 50:50 acetonitrile:water).
-
Prepare a separate working solution of native Geosmin at the same concentration to confirm retention time and mass-to-charge ratio (m/z).
3. LC-MS Instrumentation
-
Liquid Chromatography: Use a C18 analytical column suitable for separating semi-volatile organic compounds. A simple isocratic or gradient elution with a mobile phase of acetonitrile and water is typically effective.
-
Mass Spectrometry:
-
Set the mass spectrometer to operate in a positive ion mode (e.g., ESI+ or APCI+).
-
Acquire data in full scan mode over a range that includes the masses of native and deuterated geosmin (e.g., m/z 150-200). The expected nominal masses are m/z 183 for native Geosmin (C₁₂H₂₂O) and m/z 186 for this compound.
-
Alternatively, use Selected Ion Monitoring (SIM) to monitor the specific m/z values for Geosmin (M), M+1, M+2, and M+3.
-
4. Data Analysis and Interpretation
-
Inject the native Geosmin standard to confirm its retention time and identify its mass spectrum, which should show a primary ion at m/z ~183.
-
Inject the this compound standard.
-
Examine the mass spectrum across the integrated chromatographic peak for this compound.
-
Assess Purity: A high-purity standard should exhibit a dominant peak at m/z ~186. The presence of significant peaks at m/z 183, 184, or 185 indicates the loss of deuterium atoms and a compromised standard.
-
Quantify Distribution: Integrate the peak areas for each isotopologue (m/z 183 through 186) to calculate the isotopic distribution and confirm it meets the specifications provided by the manufacturer (typically >98% isotopic purity).
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myuchem.com [myuchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Geosmin Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Geosmin in complex matrices. The focus is on minimizing matrix effects, a common cause of ion suppression, through the use of a deuterated internal standard, Geosmin-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Geosmin analysis?
A1: Ion suppression is a matrix effect that occurs during mass spectrometry analysis. It is the reduction in the ionization efficiency of the target analyte, Geosmin, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility.[1] In complex matrices such as surface water, beverage samples, or biological fluids, the likelihood of ion suppression is significantly higher.
Q2: How does using this compound as an internal standard help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Geosmin. Since it has a very similar chemical structure and physicochemical properties to Geosmin, it co-elutes and experiences similar matrix effects, including ion suppression.[3] By adding a known amount of this compound to the sample and calibration standards, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed, thus compensating for the matrix effect and leading to more accurate results.[3]
Q3: Is LC-MS or GC-MS more suitable for Geosmin analysis?
A3: Due to the volatile nature of Geosmin, Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed and effective technique for its analysis.[3][4][5][6] Sample introduction methods like Headspace-Solid Phase Microextraction (HS-SPME) or Purge-and-Trap (P&T) are frequently used to extract and concentrate Geosmin from the sample matrix before GC-MS analysis.[3][6] While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique, it is less commonly reported for Geosmin analysis.
Q4: What are the typical causes of poor sensitivity or signal loss when analyzing Geosmin?
A4: Poor sensitivity or signal loss in Geosmin analysis can be attributed to several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Geosmin.
-
Improper Sample Preparation: Inefficient extraction of Geosmin from the sample matrix can lead to low recovery. The choice of SPME fiber and extraction conditions (time, temperature) is critical.[5]
-
GC-MS System Issues: A contaminated ion source, a degraded column, or leaks in the system can all contribute to poor performance.
-
Analyte Degradation: Geosmin may degrade under certain pH conditions, particularly acidic environments, which can lead to lower measured concentrations.
Troubleshooting Guides
Issue 1: Low or No Signal for Geosmin and/or this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize SPME or Purge-and-Trap parameters. For SPME, experiment with different fiber coatings (e.g., Divinylbenzene/Carboxen/PDMS), extraction times, and temperatures.[5][7] For P&T, optimize purge time and temperature.[6] |
| GC Inlet Issues | Check for a cored septum or a contaminated liner. Replace if necessary. Ensure the injection port temperature is appropriate for the desorption of Geosmin from the SPME fiber. |
| Column Degradation | Condition the GC column according to the manufacturer's instructions. If performance does not improve, consider trimming the column or replacing it. |
| MS Source Contamination | A dirty ion source is a common cause of signal loss. Perform ion source cleaning as per the instrument manual.[2] |
| System Leaks | Check for leaks in the GC-MS system using an electronic leak detector, paying close attention to the injection port, column fittings, and vacuum seals. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound internal standard to all samples and standards. Automate the extraction process if possible to improve reproducibility. The use of a Chaney adapter can improve manual injection reproducibility.[8] |
| Matrix Heterogeneity | Ensure the sample is well-homogenized before taking an aliquot for analysis. |
| Fluctuations in Instrument Performance | Run a system suitability test before analyzing samples to ensure the GC-MS is performing consistently. Monitor the internal standard response across the analytical batch. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the GC oven temperature program and/or the injector cleaning procedure. |
Quantitative Data Summary
The following tables summarize typical performance data for Geosmin analysis using a deuterated internal standard from various studies.
Table 1: Method Detection Limits (MDL) and Linearity
| Method | Internal Standard | Linear Range (ng/L) | MDL (ng/L) | Reference |
| HS-SPME-GC/MS | This compound | Not Specified | 1.8 | [4] |
| SIDA-HS-SPME-GC/MS | d₅-Geosmin | 10–500 | 3.00 | [3] |
| SIDA-PT-GC/MS | d₅-Geosmin | 5–500 | 3.60 | [6] |
| SPME-GC-IT-MS | d₅-Geosmin | 5-40 | 1 | [5] |
| SPME-CI-MS-MS | IBMP | 1-50 | 0.20 | [7] |
| SPME-Arrow-GC/MS | 2-isobutyl-3-methoxypyrazine | Not Specified | 0.22 | [9] |
Table 2: Recovery and Precision Data
| Method | Spike Level (ng/L) | Recovery (%) | Precision (RSD %) | Reference |
| SIDA-HS-SPME-GC/MS | 20, 100, 500 | 83-98 | Not Specified | [3] |
| SIDA-PT-GC/MS | 100 | 82-95 | 5.20 | [6] |
| SPME-GC-IT-MS | 5-40 | 93-110 | 3-12 | [5] |
Experimental Protocols
Protocol: Geosmin Analysis in Water by HS-SPME-GC/MS with this compound
This protocol is a generalized procedure based on common practices reported in the literature.[3][5]
1. Materials and Reagents
-
Geosmin and this compound standards
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade, baked at 450°C for 4 hours)
-
Ultrapure water
-
SPME fiber assembly (e.g., 2 cm 50/30 µm DVB/Carboxen/PDMS)
-
20 mL headspace vials with screw caps and septa
2. Standard Preparation
-
Prepare a 1 mg/mL stock solution of Geosmin and this compound in methanol.
-
Perform serial dilutions in methanol to prepare working standard solutions.
-
Prepare calibration standards by spiking appropriate amounts of the Geosmin working solution into ultrapure water in headspace vials. The concentration range should bracket the expected sample concentrations (e.g., 1-100 ng/L).
-
Spike each calibration standard and sample with a constant concentration of this compound (e.g., 50 ng/L).
3. Sample Preparation
-
Collect water samples in clean glass bottles.
-
For each sample, place a 10 mL aliquot into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to each vial to improve the extraction efficiency by "salting out".
-
Add the this compound internal standard solution to achieve the target concentration.
-
Immediately cap and seal the vials.
4. HS-SPME Extraction
-
Place the vials in an autosampler with an agitator and heater.
-
Equilibrate the sample at 60°C for 5 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
5. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
SPME Desorption: Desorb the fiber in the injection port for 2 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: 40°C for 2 min, ramp to 180°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Geosmin: m/z 112, 125, 182
-
This compound: (adjust for deuterium labeling, e.g., m/z 114, 128 for d5-Geosmin)[6]
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
6. Data Analysis
-
Identify Geosmin and this compound by their retention times and characteristic ions.
-
Calculate the peak area ratio of the primary quantitation ion of Geosmin to that of this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Geosmin in the samples from the calibration curve.
Visualizations
Caption: Workflow for Geosmin analysis using HS-SPME-GC/MS.
Caption: A logical approach to troubleshooting poor signal in Geosmin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. SPME MIB analysis issue - Chromatography Forum [chromforum.org]
- 3. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.scirp.org [file.scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Geosmin-d3 Internal Standard Calibration Issues
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Geosmin-d3 as an internal standard in their analytical workflows. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Geosmin has poor linearity (R² < 0.99) even though I'm using a this compound internal standard. What are the potential causes and how can I fix it?
A1: Poor linearity with an internal standard can stem from several factors, ranging from sample preparation to instrument parameters. Here is a step-by-step guide to troubleshoot this issue.
Potential Causes & Solutions:
-
Matrix Effects: Even with a deuterated internal standard, strong matrix effects can disproportionately affect the analyte and the internal standard, leading to a non-linear response.[1][2] Complex sample matrices can sometimes suppress or enhance the ionization of the target analyte differently than the internal standard.[1][2]
-
Troubleshooting:
-
Prepare Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This can help to normalize the matrix effects across the calibration range.[1][2]
-
Dilute the Sample: If the matrix is complex, consider diluting your sample extract to reduce the concentration of interfering compounds.
-
Optimize Sample Preparation: Evaluate your extraction and clean-up procedures to ensure maximum removal of matrix components.
-
-
-
Contamination: Contamination in the analytical system can introduce interferences that affect the baseline and peak integration, leading to poor linearity.
-
Troubleshooting:
-
Check for System Contamination: Run a solvent blank to check for contamination in the GC-MS system. If peaks are present, clean the injector, liner, and column as needed.
-
Ensure Standard Purity: Verify the purity of your Geosmin and this compound standards.
-
-
-
Instrumental Issues: Problems with the GC-MS can lead to inconsistent responses.
-
Troubleshooting:
-
Check for Leaks: Ensure there are no leaks in the GC inlet or MS vacuum system.
-
Optimize Injection Parameters: Ensure the injection volume and temperature are appropriate to avoid sample degradation or backflash.
-
Clean the MS Source: A dirty ion source can lead to non-linear detector response.[3]
-
-
-
Inappropriate Calibration Range: The concentration range of your calibration standards may not be appropriate for the detector's linear range.
-
Troubleshooting:
-
Narrow the Calibration Range: Try preparing a calibration curve with a narrower concentration range.
-
Check Detector Saturation: At high concentrations, the detector may become saturated, leading to a non-linear response. If this is suspected, dilute the higher concentration standards.
-
-
Experimental Protocol: Matrix Effect Evaluation
-
Prepare two sets of calibration standards:
-
Set A: In a clean solvent (e.g., methanol).
-
Set B: In a blank sample matrix extract.
-
-
Spike both sets with the same concentrations of Geosmin and a constant concentration of this compound.
-
Analyze both sets using your established GC-MS method.
-
Compare the slopes of the calibration curves. A significant difference in the slopes indicates the presence of matrix effects.
Q2: The peak area of my this compound internal standard is not consistent across my calibration standards and samples. What could be causing this variability?
A2: Inconsistent internal standard response is a common issue that can significantly impact the accuracy and precision of your results.
Potential Causes & Solutions:
-
Inconsistent Spiking: The most common cause is inaccurate or inconsistent addition of the internal standard to each sample and standard.
-
Troubleshooting:
-
Use a Calibrated Pipette: Ensure the pipette used for adding the internal standard is properly calibrated.
-
Consistent Procedure: Add the internal standard at the same step in the sample preparation process for all samples and standards.
-
-
-
Sample Preparation Variability: If the internal standard is added at the beginning of the sample preparation, losses during extraction or clean-up can lead to variability.
-
Troubleshooting:
-
Evaluate Extraction Efficiency: Perform a recovery study to assess the consistency of your sample preparation method.
-
Add IS Before Injection: If sample preparation losses are significant and variable, consider adding the internal standard just before injection. However, this will not correct for variability in the sample preparation steps.
-
-
-
Instrumental Variability: Issues with the autosampler or injector can lead to inconsistent injection volumes.
-
Troubleshooting:
-
Check Autosampler Syringe: Inspect the syringe for bubbles or damage.
-
Clean the GC Inlet: A dirty or active inlet liner can lead to inconsistent transfer of the sample onto the column.[3]
-
-
-
This compound Stability: While deuterated geosmin is generally stable in common organic solvents and water samples when added at the time of analysis, improper storage or handling of the stock solution can lead to degradation.[4]
-
Troubleshooting:
-
Proper Storage: Store the this compound stock solution according to the manufacturer's recommendations, typically in a dark, cool place.
-
Fresh Working Standards: Prepare fresh working standards regularly.
-
-
Q3: I am observing signal suppression or enhancement of my this compound internal standard. What is the cause and how can I mitigate it?
A3: Signal suppression or enhancement occurs when co-eluting matrix components interfere with the ionization of the analyte and/or internal standard in the MS source.[5][6]
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same retention time as this compound can affect its ionization efficiency.
-
Troubleshooting:
-
Improve Chromatographic Resolution: Modify the GC temperature program or change the GC column to separate the interfering peaks from the internal standard.
-
Enhance Sample Clean-up: Use solid-phase extraction (SPE) or other clean-up techniques to remove interfering matrix components before analysis.
-
-
-
High Analyte Concentration: In some cases, a very high concentration of the target analyte can suppress the signal of the co-eluting internal standard.[7]
-
Troubleshooting:
-
Dilute Samples: If you suspect this is an issue, dilute samples with high analyte concentrations.
-
-
Experimental Protocol: Investigating Signal Suppression/Enhancement
-
Prepare three sample sets:
-
Set 1: A solution of this compound in a clean solvent.
-
Set 2: A blank matrix extract spiked with the same concentration of this compound as Set 1.
-
Set 3: Your sample, spiked with the same concentration of this compound.
-
-
Analyze all three sets under the same GC-MS conditions.
-
Compare the peak area of this compound in all three sets.
-
A lower peak area in Set 2 compared to Set 1 indicates signal suppression by the matrix.
-
A higher peak area in Set 2 compared to Set 1 indicates signal enhancement by the matrix.
-
Comparing Set 3 to Set 2 can help understand the effect of the specific sample matrix.
-
Quantitative Data Summary
| Parameter | Typical Acceptable Value | Potential Issue Indicator | Reference |
| Calibration Curve Linearity (R²) | > 0.995 | < 0.99 | [8][9] |
| Internal Standard Area RSD | < 15% | > 15% | [10] |
| Recovery | 80-120% | Outside this range | [9] |
Experimental Workflow & Troubleshooting Diagrams
Here are some diagrams to visualize the troubleshooting workflows.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. The Stability of Geosmin and MIB and Their Deuterated Analogues in Surface Waters and Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ensuring the stability of Geosmin-d3 during sample storage and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Geosmin-d3 during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of geosmin, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of geosmin in various samples. When added to a sample at a known concentration, it behaves almost identically to the non-labeled geosmin throughout the extraction, and analysis process. By measuring the ratio of geosmin to this compound, researchers can accurately quantify the amount of geosmin in the original sample, compensating for any losses that may occur during sample preparation and analysis.
Q2: How should I prepare my this compound stock and working solutions?
It is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as methanol. These stock solutions can then be diluted with the same solvent to create working solutions at the desired concentration for spiking into samples. Always use volumetric flasks for accurate dilutions and ensure the solvent is of a grade suitable for your analytical method (e.g., HPLC or GC grade).
Q3: At what stage of my experiment should I add the this compound internal standard?
For the most accurate results, this compound should be added to your samples as early as possible in the workflow, ideally at the time of sample collection.[1][2] This ensures that the internal standard experiences the same conditions and potential for loss as the native geosmin during storage, transportation, and all subsequent sample preparation steps.
Q4: What are the optimal storage conditions for this compound solutions and samples containing this compound?
For long-term stability, it is best to store both stock solutions and samples containing this compound at low temperatures and protected from light. Specific recommendations are summarized in the table below.
Data on this compound Stability
The following tables provide a summary of recommended storage conditions and stability data for this compound in various matrices.
Table 1: Stability of this compound in Organic Solvents
| Solvent | Temperature | Duration | Stability |
| Methanol, Ethanol, Acetone, Hexane, Carbon Disulfide | Not specified, but low temperatures recommended | > 6 months | No deterioration observed[1][2] |
| Dichloromethane | Room Temperature | Not specified | Use with caution, as it can cause decomposition of similar compounds like MIB[1][2] |
Table 2: Stability of Geosmin in Aqueous Samples
| Sample Matrix | Temperature | Duration | Stability |
| Municipal Tap Water | 2-4°C | 2 months | Approximately 5% decline per month[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the vial of neat this compound to equilibrate to room temperature.
-
Accurately weigh a precise amount of the standard.
-
Dissolve the weighed standard in a Class A volumetric flask with high-purity methanol to the desired final concentration.
-
Mix thoroughly by inverting the flask several times.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Store at ≤ -15°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated micropipette, transfer the required volume of the stock solution into a Class A volumetric flask.
-
Dilute to the final volume with high-purity methanol.
-
Mix thoroughly.
-
Store in an amber glass vial with a PTFE-lined cap at ≤ -15°C.
-
Protocol 2: Analysis of Geosmin in Water by SPME-GC/MS
This protocol is a general guideline and may need to be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Collect water samples in clean glass vials, leaving minimal headspace.
-
Immediately spike the samples with a known concentration of this compound working solution.
-
If samples are not to be analyzed immediately, store them at 2-4°C.
-
-
SPME Extraction:
-
Transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.
-
Add 2.5 - 3 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.[1]
-
Seal the vial with a PTFE-faced silicone septum.
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60-65°C for a set period (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 4 minutes).
-
-
GC/MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., 5% phenyl 95% methyl silicone).
-
Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for both geosmin and this compound.
-
Troubleshooting Guide
Issue: Low or no signal from this compound internal standard.
-
Possible Cause:
-
Incorrect Spiking: The internal standard may not have been added to the sample, or the incorrect volume was added.
-
Degradation of Stock Solution: The stock or working solution may have degraded due to improper storage.
-
Instrumental Issues: A problem with the GC/MS system, such as a leak, a contaminated ion source, or a faulty detector, could be the cause.
-
Syringe/Autosampler Malfunction: The autosampler may not be correctly sampling from the vial.
-
-
Solution:
-
Verify Spiking Procedure: Review your standard operating procedure for adding the internal standard. Prepare a fresh sample and carefully add the this compound.
-
Check Solution Integrity: Prepare a fresh working solution from your stock. If the problem persists, prepare a fresh stock solution.
-
Perform Instrument Checkout: Run a system performance check or a tuning standard to ensure the GC/MS is functioning correctly. Check for leaks and clean the ion source if necessary.
-
Inspect Autosampler: Observe the autosampler during an injection to ensure it is functioning as expected.
-
Issue: High background signal or interfering peaks at the retention time of this compound.
-
Possible Cause:
-
Contamination: The analytical system (e.g., syringe, inlet liner, column) or the sample itself may be contaminated.
-
Matrix Interference: Components of the sample matrix may co-elute with this compound and have similar mass fragments.
-
Carryover: Residual analyte from a previous high-concentration sample may be present in the system.
-
-
Solution:
-
System Blank Analysis: Analyze a blank solvent to check for system contamination. If contamination is present, clean or replace the contaminated components (e.g., bake the column, replace the inlet liner).
-
Optimize Chromatography: Adjust the GC temperature program to improve the separation of this compound from interfering matrix components.
-
Run a Wash Cycle: Inject a solvent blank after a high-concentration sample to wash the system and prevent carryover.
-
Issue: Poor reproducibility of this compound peak area.
-
Possible Cause:
-
Inconsistent SPME Extraction: Variations in extraction time, temperature, or fiber placement can lead to inconsistent results.
-
Autosampler Variability: Inconsistent injection volumes or syringe performance can cause variations.
-
Matrix Effects: Variations in the sample matrix between different samples can affect the extraction efficiency.
-
-
Solution:
-
Ensure Consistent Extraction Conditions: Verify that the SPME parameters (incubation time and temperature, extraction time) are consistent for all samples and standards.
-
Check Autosampler Performance: Perform a series of replicate injections of a standard to assess the precision of the autosampler.
-
Matrix Matching: If possible, prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.
-
Issue: Chromatographic peak for this compound is tailing or fronting.
-
Possible Cause:
-
Active Sites in the GC System: Active sites in the inlet liner or the front of the column can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Incompatible Solvent: The injection solvent may not be compatible with the stationary phase of the column.
-
-
Solution:
-
Deactivate the System: Use a deactivated inlet liner and trim the front of the column to remove any active sites.
-
Dilute the Sample: If column overload is suspected, dilute the sample or reduce the injection volume.
-
Solvent Matching: Ensure the injection solvent is appropriate for your column and method.
-
Visualizations
Caption: Experimental workflow for the analysis of geosmin using this compound as an internal standard.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
Overcoming interferences in geosmin quantification with Geosmin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of geosmin, with a focus on overcoming interferences using its deuterated internal standard, Geosmin-d3.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for accurate geosmin quantification?
A1: An internal standard is crucial for accurate quantification because it helps to correct for variations and errors that can occur during sample preparation and analysis. This compound is a stable isotope-labeled version of geosmin, meaning it is chemically identical but has a different mass. By adding a known amount of this compound to your sample before any preparation steps, it experiences the same potential losses and variability as the native geosmin. This includes inconsistencies in extraction efficiency, injection volume, and instrument response. The ratio of the native geosmin signal to the this compound signal is used for quantification, which effectively cancels out these variations, leading to more accurate and precise results. This is particularly important when dealing with complex matrices that can suppress or enhance the instrument's signal.[1][2]
Q2: What are "matrix effects" and how does this compound help mitigate them?
A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[3][4] In geosmin analysis, substances in water, soil, or biological tissues can co-extract with geosmin and interfere with its ionization in the mass spectrometer, leading to either an underestimation (suppression) or overestimation (enhancement) of its concentration. Since this compound is structurally and chemically almost identical to geosmin, it is affected by the matrix in the same way. By using the ratio of the analyte to the internal standard, the suppressive or enhancing effects of the matrix are normalized, allowing for more accurate quantification even in complex samples.[1][5]
Q3: Can I use a different internal standard for geosmin analysis?
A3: While other compounds can be used as internal standards, a stable isotope-labeled analog like this compound is considered the gold standard. This is because it co-elutes with geosmin and has nearly identical chemical and physical properties, ensuring it behaves similarly during all stages of the analysis. Other internal standards, such as 1-chloroalkanes, have been used but may not perfectly mimic the behavior of geosmin in all matrices and under all conditions, potentially leading to less accurate results.[6][7]
Troubleshooting Guide
Problem 1: Low or no recovery of geosmin in my samples.
-
Possible Cause 1: Suboptimal SPME Fiber Choice. The choice of Solid Phase Microextraction (SPME) fiber is critical for efficient extraction of semi-volatile compounds like geosmin.
-
Possible Cause 2: Inefficient Extraction Conditions. The temperature, time, and sample agitation during SPME can significantly impact extraction efficiency.
-
Possible Cause 3: Analyte Loss During Sample Storage. Geosmin can be lost from samples over time due to physical, chemical, or biological processes.
Problem 2: High variability in replicate measurements.
-
Possible Cause 1: Inconsistent SPME Procedure. Manual SPME can be prone to variability in fiber placement, extraction time, and injection depth.
-
Solution: The use of an autosampler for SPME provides much better precision and reproducibility.[12] If an autosampler is not available, ensure that your manual procedure is as consistent as possible. The use of an internal standard like this compound is highly effective in correcting for this type of variability.[10][11]
-
-
Possible Cause 2: Matrix Interferences. Complex sample matrices can lead to inconsistent signal suppression or enhancement.
-
Solution: Spiking every sample with a known concentration of this compound is the most effective way to correct for sample-to-sample variations in matrix effects.[1]
-
Problem 3: Poor sensitivity and high detection limits.
-
Possible Cause 1: Insufficient "Salting Out". The addition of salt to aqueous samples increases the ionic strength, which can enhance the partitioning of volatile and semi-volatile compounds like geosmin into the headspace for SPME.
-
Possible Cause 2: Non-Optimal GC-MS Parameters. The settings of your gas chromatograph-mass spectrometer (GC-MS) can greatly affect sensitivity.
-
Solution: Ensure your GC-MS is operating in Selective Ion Monitoring (SIM) mode, which is more sensitive than full scan mode. Monitor the characteristic ions for geosmin (m/z 112) and this compound.[12][15] Additionally, optimizing the GC oven temperature program and injection parameters can improve peak shape and sensitivity.
-
Quantitative Data Summary
The following tables summarize typical performance data for geosmin quantification, highlighting the benefits of using an internal standard.
Table 1: Comparison of Geosmin Recovery and Precision with and without Internal Standard
| Analytical Method | Analyte Concentration | Recovery (%) | Precision (%RSD) | Reference |
| HS-SPME-GC-MS | 5 ppt (ng/L) | 95% | 7% | [12] |
| HS-SPME-GC-MS | 50 ppt (ng/L) | 102% | 5.4% | [12] |
| SPME-GC-MS with d5-Geosmin | 5-40 ng/L | 93-110% | 3-12% | [10] |
| Direct HS-SPME (Fish Tissue) | Not Specified | 3% | Not Specified | [1] |
| Direct HS-SPME with SIDM* (Fish Tissue) | Not Specified | 106% | Not Specified | [1] |
| Distillation (Fish Tissue) | Not Specified | 31% | Not Specified | [1] |
| Distillation with SIDM* (Fish Tissue) | Not Specified | 95% | Not Specified | [1] |
*SIDM: Stable Isotope Dilution Method
Table 2: Method Detection Limits (MDL) for Geosmin
| Method | MDL (ng/L) | Reference |
| SPME-GC-MS | 1.5 | [8] |
| SPME-GC-MS/MS | 0.20 | [16] |
| LVI-GC/MS | 0.62 | [13] |
| SPME Arrow-GC/MS | 0.22 | [17] |
Experimental Protocols
Protocol 1: Geosmin Quantification in Water using SPME-GC-MS with this compound Internal Standard
-
Sample Preparation:
-
Collect a 10 mL water sample in a 20 mL headspace vial.
-
Spike the sample with a known concentration of this compound (e.g., 50 ng/L).
-
Add 2.5 g of high-purity sodium chloride to the vial.[9]
-
Immediately seal the vial with a septum cap.
-
-
SPME Extraction:
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injection port at 250-270°C for 2-5 minutes in splitless mode.[13][15]
-
Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.
-
Set the GC oven temperature program to achieve good separation of geosmin and other compounds (e.g., start at 40°C, ramp up to 280°C).[18]
-
Operate the mass spectrometer in SIM mode, monitoring m/z 112 for geosmin and the corresponding ion for this compound.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of geosmin and a constant concentration of this compound.
-
Plot the ratio of the peak area of geosmin to the peak area of this compound against the concentration of geosmin.
-
Calculate the concentration of geosmin in the unknown samples using the calibration curve.
-
Visualizations
Caption: Workflow for geosmin analysis using SPME-GC-MS with an internal standard.
Caption: How this compound corrects for analytical errors.
References
- 1. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Stability of Geosmin and MIB and Their Deuterated Analogues in Surface Waters and Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. THE STABILITY OF GEOSMIN AND MIB AND THEIR DEUTERATED ANALOGS IN SURFACE WATERS AND ORGANIC-SOLVENTS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Nuances of Geosmin Detection: A Comparative Guide to GC/MS Method Validation with Geosmin-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of off-flavor compounds like geosmin is critical. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) methods validated for geosmin analysis, with a specific focus on the application of its deuterated internal standard, Geosmin-d3. By presenting key performance data, detailed experimental protocols, and a clear workflow visualization, this document aims to facilitate an informed selection of the most suitable analytical method.
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in GC/MS analysis to correct for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This guide delves into the performance of various sample introduction techniques coupled with GC/MS for the trace-level detection of geosmin in aqueous matrices.
Comparative Analysis of GC/MS Method Performance
The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following table summarizes the performance of different sample extraction and concentration techniques commonly used with GC/MS for geosmin analysis. While not all studies explicitly utilized this compound, the data presented provides valuable insights into the expected performance of these methods.
| Method | Internal Standard | Linearity (Concentration Range) | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) |
| Headspace Solid-Phase Microextraction (HS-SPME)-GC/MS | This compound | Not Specified | 1.8 ng/L[1] | Not Specified | Not Specified |
| Purge-and-Trap (P/T)-GC/MS | d5-Geosmin | 5-500 ng/L (r² > 0.9998)[2] | 3.60 ng/L[2][3] | 5.20% (at 100 ng/L)[2] | 82-95%[2] |
| HS-SPME-GC/MS | d5-Geosmin | 10–500 ng L−1 | 3.00 ng/L[3] | Not Specified | 83–98%[3] |
| SPME Arrow-GC/MS | 2-isobutyl-3-methoxypyrazine | 1-100 ng/L (r² > 0.999) | 0.22 ng/L[4] | 3.7% (intraday), 8.57% (interday)[4] | 98.4% (spiked tap water)[4] |
| Purge and Trap (P&T)-GC/MS | 2-Isobutyl-3-methoxypyrazine and 2,4,6-trichloroanisole | 2–100 ng/L (R2 ≥0.996)[5] | 0.33 ng/L[5] | <8%[5] | Within ±6% of theoretical value[5] |
Experimental Workflows and Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable scientific data. Below are the methodologies for the key GC/MS techniques discussed.
Workflow for Geosmin Analysis using GC/MS with this compound
Caption: General workflow for validated GC/MS analysis of geosmin using this compound.
Detailed Experimental Protocols
1. Headspace Solid-Phase Microextraction (HS-SPME)-GC/MS
-
Sample Preparation:
-
Collect water samples in appropriate glass vials, leaving minimal headspace.
-
Add a defined amount of this compound internal standard solution to each sample.[1]
-
For enhanced extraction efficiency, sodium chloride can be added to the sample to increase its ionic strength.
-
-
HS-SPME Procedure:
-
Place the sample vial in a heating block or water bath at a controlled temperature (e.g., 60-70°C).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a specific time (e.g., 30 minutes) with agitation.
-
Retract the fiber into the needle.
-
-
GC/MS Analysis:
-
Injector: Introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
GC Column: Utilize a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps to a higher temperature to elute geosmin and the internal standard, and ends with a bake-out phase.
-
Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both geosmin (e.g., m/z 112, 125) and this compound.
-
2. Purge-and-Trap (P/T)-GC/MS
-
Sample Preparation:
-
Measure a precise volume of the water sample (e.g., 25 mL) into a purging vessel.
-
Add the this compound internal standard.
-
Add sodium chloride (e.g., 20% m/v) to the sample.[2]
-
-
P/T Procedure:
-
Heat the sample to a specific temperature (e.g., 60°C).[2]
-
Purge the sample with an inert gas (e.g., nitrogen or helium) for a set time (e.g., 11-13 minutes).[2]
-
The purged volatile compounds, including geosmin and its internal standard, are carried to a sorbent trap (e.g., Tenax).
-
After purging, rapidly heat the trap to desorb the analytes onto the GC column.
-
-
GC/MS Analysis:
-
GC Column and Oven Program: Similar to the HS-SPME method, a non-polar or medium-polarity column and a programmed temperature ramp are used for separation.
-
Mass Spectrometer: Operate in SIM mode, monitoring the specific ions for geosmin and this compound.
-
Conclusion
The choice between different GC/MS methods for geosmin analysis will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
HS-SPME-GC/MS offers a simple, solvent-free, and automatable extraction technique suitable for a wide range of water matrices. The use of advanced fiber technologies like SPME Arrow can further enhance sensitivity.[4]
-
P/T-GC/MS is a highly efficient extraction method for volatile compounds and can provide excellent sensitivity, making it a robust choice for trace-level quantification.[5]
Regardless of the chosen sample introduction method, the implementation of a stable isotope dilution assay with This compound is crucial for achieving the highest quality data in geosmin analysis. This guide provides the foundational information for researchers to select and implement a validated GC/MS method that meets their specific analytical needs.
References
A Head-to-Head Battle of Internal Standards: Geosmin-d3 vs. ¹³C-Geosmin in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of geosmin, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed isotopically labeled internal standards: Deuterated Geosmin (Geosmin-d3) and Carbon-13 labeled Geosmin (¹³C-geosmin).
The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based quantitative analysis to correct for variations in sample preparation, injection volume, and matrix effects.[1][2] Both this compound and ¹³C-geosmin serve this purpose by being chemically identical to the analyte of interest, geosmin, but differing in mass. This mass difference allows for their distinct detection by a mass spectrometer.
While both standards enhance the accuracy and precision of geosmin quantification, subtle but significant differences in their isotopic labeling can influence analytical performance. This guide will delve into these differences, presenting available experimental data and outlining the theoretical advantages of each.
At a Glance: Key Performance Characteristics
| Performance Metric | Geosmin-d5 (in Water Matrix) | ¹³C-Geosmin |
| **Linearity (R²) ** | ≥ 0.995 | Data not available in reviewed literature |
| Recovery | 82% - 110%[2] | Data not available in reviewed literature |
| Limit of Detection (LOD) | 1 ng/L - 3.60 ng/L[2] | Data not available in reviewed literature |
| Limit of Quantification (LOQ) | 5 ng/L | Data not available in reviewed literature |
Note: The data for Geosmin-d5 is compiled from studies using similar analytical techniques (e.g., SPME-GC/MS). The absence of specific data for ¹³C-geosmin highlights a gap in the current scientific literature.
Theoretical Comparison: The Isotope Effect
The primary distinction between this compound and ¹³C-geosmin lies in the isotopes used for labeling and their inherent properties.
This compound (Deuterated Geosmin):
-
Pros: Generally more readily available and cost-effective.
-
Cons: Deuterium is a heavier isotope of hydrogen, and the difference in mass between protium (¹H) and deuterium (²H) can sometimes lead to a phenomenon known as the "isotope effect." This can result in slight differences in chromatographic retention time between the deuterated standard and the native analyte. While often negligible, this can be a factor in complex matrices or with high-resolution chromatography. There is also a theoretical, albeit low, risk of back-exchange of deuterium with hydrogen from the surrounding environment, which could compromise the integrity of the standard.
¹³C-Geosmin (Carbon-13 Labeled Geosmin):
-
Pros: The use of ¹³C as the isotopic label is considered the "gold standard" for internal standards. The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, leading to a negligible isotope effect. This ensures that ¹³C-geosmin co-elutes perfectly with the native geosmin, providing more accurate correction for matrix effects and other analytical variabilities. The carbon-carbon bonds are also more stable, eliminating the risk of isotopic exchange.
-
Cons: Synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration, leading to higher costs and potentially limited availability.
Experimental Protocols: A Typical Workflow
The following protocol describes a general workflow for the quantification of geosmin in a water sample using an internal standard. This methodology is applicable to both this compound and ¹³C-geosmin.
Objective: To accurately quantify the concentration of geosmin in a water sample using a stable isotope-labeled internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Water sample
-
Geosmin analytical standard
-
This compound or ¹³C-geosmin internal standard solution of a known concentration
-
Solid Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
A known volume of the water sample is placed into a sample vial.
-
A precise volume of the internal standard solution (this compound or ¹³C-geosmin) is spiked into the sample.
-
The sample is then subjected to an extraction technique, such as Solid Phase Microextraction (SPME), to concentrate the geosmin and the internal standard.
-
-
GC-MS Analysis:
-
The SPME fiber is desorbed in the heated injection port of the gas chromatograph.
-
The analytes are separated on the capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect specific ions for both geosmin and the internal standard.
-
-
Data Analysis:
-
The peak areas of the characteristic ions for both geosmin and the internal standard are measured.
-
A response factor is calculated from a calibration curve prepared with known concentrations of geosmin and the internal standard.
-
The concentration of geosmin in the sample is determined by comparing the peak area ratio of geosmin to the internal standard against the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for geosmin quantification.
Caption: Logic of internal standard correction.
Conclusion
Both this compound and ¹³C-geosmin are effective internal standards for the quantitative analysis of geosmin. The choice between them may depend on a balance of cost, availability, and the specific demands of the analytical method.
For most routine applications, a deuterated internal standard like this compound or d5-Geosmin provides sufficient accuracy and precision. However, for high-stakes analyses, such as in drug development or regulatory compliance, where the utmost accuracy is required and matrix effects are a significant concern, the use of a ¹³C-labeled internal standard like ¹³C-geosmin is theoretically superior. The near-identical chemical and physical behavior of ¹³C-geosmin to the native analyte ensures the most reliable correction for analytical variability.
Further research directly comparing the performance of this compound and ¹³C-geosmin in various matrices would be beneficial to the scientific community to provide empirical data to support the theoretical advantages of ¹³C-labeling.
References
Navigating the Nuances of Geosmin Analysis: An Inter-laboratory Comparison Guide
For researchers and scientists in the field of environmental analysis and drug development, the accurate quantification of taste and odor compounds like geosmin is paramount. This guide provides an objective comparison of common analytical methods for geosmin, with a focus on the application of Geosmin-d3 as an internal standard to ensure analytical accuracy and precision. The data and protocols presented herein are compiled from various studies to offer a comprehensive overview for professionals in the field.
Performance Comparison of Analytical Methods
The use of a deuterated internal standard such as this compound is a cornerstone of robust analytical methodology for geosmin, compensating for variations in sample preparation and instrument response. Below is a summary of performance data from studies employing different extraction techniques coupled with Gas Chromatography-Mass Spectrometry (GC-MS), all utilizing a stable isotope dilution approach.
| Parameter | SIDA-HS-SPME-GC/MS | SIDA-P&T-GC/MS (Method 1) | SIDA-P&T-GC/MS (Method 2) |
| Limit of Detection (LOD) | 3.00 ng/L[1] | 3.60 ng/L[1] | 0.092 ng/L |
| Linearity (Concentration Range) | 10–500 ng/L[1] | 10–500 ng/L[1] | 1-10 ng/L |
| Correlation Coefficient (r²) | >0.99 | >0.9998[2] | >0.999 |
| Recovery (Spiked Samples) | 83–98%[1] | 81–104%[1] | 82-95%[2] |
| Precision (%RSD) | Not explicitly stated | 5.20% (at 100 ng/L)[2] | Not explicitly stated |
Experimental Workflows
The two predominant techniques for the extraction and concentration of geosmin from aqueous samples are Headspace Solid-Phase Microextraction (HS-SPME) and Purge-and-Trap (P&T). Both are typically followed by analysis using GC-MS. The general workflows for these methods are illustrated below.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a comprehensive understanding of the experimental setup required for each technique.
Method 1: Stable Isotope Dilution Assay with Headspace Solid-Phase Microextraction (SIDA-HS-SPME-GC/MS)[1]
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
For each sample, transfer a specific volume (e.g., 10 mL) into a headspace vial.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add a salting-out agent (e.g., NaCl) to enhance the extraction efficiency.
-
-
Extraction:
-
Place the vial in an autosampler with an agitator and heater.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined period (e.g., 30 minutes) at an elevated temperature (e.g., 60°C) with agitation.
-
-
GC-MS Analysis:
-
Thermally desorb the extracted analytes from the SPME fiber in the heated GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5MS).
-
Detect and quantify the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
Method 2: Stable Isotope Dilution Assay with Purge-and-Trap (SIDA-P&T-GC/MS)[1][2]
-
Sample Preparation:
-
Purge and Trap:
-
Desorption and GC-MS Analysis:
-
Rapidly heat the sorbent trap to thermally desorb the trapped analytes.
-
Transfer the desorbed compounds to the GC column for separation.
-
Perform detection and quantification using a mass spectrometer in SIM mode.
-
Signaling Pathway and Logical Relationships
The analytical process for geosmin quantification using an internal standard follows a clear logical progression designed to ensure accuracy. The relationship between the analyte, the internal standard, and the final calculated concentration is depicted in the diagram below.
References
- 1. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. file.scirp.org [file.scirp.org]
Navigating the Murky Waters of Off-Flavor Analysis: A Comparative Guide to Linearity and Recovery Studies Using Geosmin-d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the meticulous work of detecting and quantifying off-flavor compounds, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods utilizing Geosmin-d3 as an internal standard for the analysis of geosmin, a common culprit for earthy-musty odors in water and other products. We delve into the critical aspects of linearity and recovery, presenting supporting experimental data and detailed protocols to inform your methodological choices.
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust analytical chemistry, particularly in complex matrices where analyte loss during sample preparation and instrumental analysis is a significant concern. By mimicking the chemical behavior of the analyte of interest, an isotopic internal standard allows for accurate correction of these variations, leading to more precise and reliable quantification.
Performance Under the Microscope: Linearity and Recovery Data
The performance of an analytical method is fundamentally assessed by its linearity and recovery. Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range, while recovery measures the efficiency of the extraction process. Here, we compare the performance of two common analytical techniques for geosmin analysis: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Headspace Solid-Phase Microextraction (HS-SPME)-GC/MS, with a focus on studies utilizing deuterated geosmin internal standards.
| Analytical Method | Internal Standard | Linearity Range (ng/L) | Correlation Coefficient (r²) | Recovery (%) | Method Detection Limit (MDL) (ng/L) | Reference |
| P&T-GC/MS | d5-Geosmin | 5–500 | >0.9998 | 82–95 | 3.60 | [1] |
| HS-SPME-GC/MS | d5-Geosmin | 10–500 | Not Reported | 83–98 | 3.00 | [2][3] |
| HS-SPME-GC/MS | This compound | Not Reported | Not Reported | Not Reported | 1.8 | Not explicitly stated in a single source |
| µSPE-GC-MS | cis-decahydro-1-napthol | Not Reported | >0.999 | 95.1–100.1 | 2.0 | [4] |
| P&T-GC/MS | Not Specified | 0-100 | ≥0.995 | 68.66–101.82 | 4 | [5] |
Unpacking the Methodologies: Detailed Experimental Protocols
The choice of analytical method is often dictated by sample matrix, required sensitivity, and available instrumentation. Below are detailed protocols for the P&T-GC/MS and HS-SPME-GC/MS methods.
Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
This method is a robust technique for the extraction of volatile organic compounds from aqueous samples.
Sample Preparation and Purging:
-
A 25 mL water sample is placed in a purging vessel.
-
Sodium chloride (20% m/v) is added to the sample to increase the ionic strength and enhance the purging efficiency.
-
A deuterated internal standard, such as d5-Geosmin, is added to the sample.
-
The sample is purged with nitrogen gas at a flow rate of 40 mL/min for 13 minutes at 60°C.[1]
Trapping and Desorption:
-
The purged analytes are trapped on a sorbent tube (e.g., Tenax-Silica Gel-Charcoal).[1]
-
After purging, the trap is heated to 200°C for 0.5 minutes to desorb the trapped analytes onto the GC column.[1]
GC/MS Analysis:
-
Gas Chromatograph: Agilent GC 6890 or similar.
-
Column: DB-5MS fused silica capillary column (30m x 0.25mm I.D., 0.25µm film thickness).
-
Injector Temperature: 280°C in split mode.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped at 5°C/min to 160°C, then ramped at 20°C/min to 280°C and held for 8 minutes.[1]
-
Mass Spectrometer: Agilent 5973i MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantitative Ions: m/z 112 for Geosmin and m/z 114 for d5-Geosmin.[1]
Headspace Solid-Phase Microextraction (HS-SPME)-GC/MS
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds.
Sample Preparation and Extraction:
-
A water sample (typically 10-15 mL) is placed in a headspace vial.
-
Salt (e.g., NaCl) is often added to the sample to improve the partitioning of the analytes into the headspace.
-
The deuterated internal standard (e.g., this compound or d5-Geosmin) is added.
-
The vial is sealed and heated while being agitated to facilitate the transfer of analytes from the aqueous phase to the headspace.
-
A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.
Desorption and GC/MS Analysis:
-
The SPME fiber is withdrawn from the sample vial and inserted into the hot inlet of the gas chromatograph.
-
The trapped analytes are thermally desorbed from the fiber onto the GC column.
-
The GC/MS analysis then proceeds under conditions similar to those described for the P&T-GC/MS method, with potential adjustments to the temperature program based on the specific instrument and column used.
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for the P&T-GC/MS and HS-SPME-GC/MS methods.
Caption: Purge-and-Trap GC/MS Workflow.
Caption: Headspace SPME-GC/MS Workflow.
Conclusion
The selection of an internal standard and analytical methodology is a critical decision in the accurate quantification of off-flavor compounds like geosmin. While detailed comparative data for this compound is still emerging in publicly available literature, the performance of closely related deuterated analogs like d5-Geosmin in both P&T-GC/MS and HS-SPME-GC/MS demonstrates excellent linearity and recovery. Both P&T and HS-SPME offer robust and sensitive approaches for geosmin analysis, with the choice between them often depending on specific laboratory needs and sample characteristics. This guide provides a foundation for researchers to make informed decisions when developing and validating their analytical methods for the challenging task of off-flavor analysis.
References
- 1. file.scirp.org [file.scirp.org]
- 2. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS [agris.fao.org]
- 4. An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Gold Standard for Geosmin Analysis: A Comparative Guide to Geosmin-d3 and Non-Isotopically Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of geosmin, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the use of isotopically labeled geosmin (Geosmin-d3) and non-isotopically labeled internal standards, supported by experimental data and detailed methodologies.
The presence of geosmin, a naturally occurring compound with a potent earthy or musty odor, is a significant concern in the quality of drinking water, the taste of farmed fish, and the overall purity of various products.[1] Accurate quantification of geosmin at trace levels, often in the nanogram per liter range, necessitates robust analytical methods. A key element of these methods is the use of an internal standard to correct for variations in sample preparation and analysis. This guide delves into the performance of the deuterated internal standard, this compound, versus its non-isotopically labeled counterparts.
Superiority of Isotope Dilution: The this compound Advantage
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This technique, known as stable isotope dilution analysis (SIDA), offers significant advantages over the use of non-isotopically labeled (or structural analog) internal standards.[2]
The fundamental principle behind the superiority of this compound lies in its chemical and physical similarity to the native geosmin. Being almost identical to the analyte of interest, this compound co-elutes chromatographically and exhibits nearly identical behavior during extraction, derivatization, and ionization. This near-perfect mimicry allows it to effectively compensate for matrix effects, which are a common source of inaccuracy in complex samples.[3] Matrix effects can either enhance or suppress the analyte signal, leading to erroneous quantification.[4][5] By using an internal standard that is affected by the matrix in the same way as the analyte, these variations can be normalized, leading to more accurate and precise results.[3][6]
In contrast, non-isotopically labeled internal standards, such as camphor or 2-isopropyl-3-methoxypyrazine (IPMP), have different chemical structures and, consequently, different physicochemical properties. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to geosmin. While these standards can account for some variability in the analytical process, they are less effective at correcting for unpredictable matrix effects.
Performance Data: A Comparative Overview
The following tables summarize the performance of analytical methods for geosmin quantification using both deuterated and non-isotopically labeled internal standards. It is important to note that this data is compiled from multiple studies and does not represent a direct head-to-head comparison within a single experiment.
Table 1: Method Performance using Deuterated Internal Standards (this compound/d5)
| Analytical Method | Matrix | Internal Standard | Linearity (r²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
| SIDA-PT-GC/MS | Algae | d5-GSM | >0.9998 | 82-95 | 5.20 | 3.60 ng/L |
| SIDA-HS-SPME-GC/MS | Algae | d5-GSM | >0.9998 | Not Reported | Not Reported | 3.00 ng/L |
| HS-SPME-GC/MS | Water | d5-Geosmin | >0.99 | Not Reported | 2-12 | Not Reported |
| SIDM-HS-SPME-GC/MS | Farmed Fish | Deuterium-labeled GSM | Not Reported | 106 | Not Reported | Not Reported |
| SIDM-Distillation-GC/MS | Farmed Fish | Deuterium-labeled GSM | Not Reported | 95 | Not Reported | Not Reported |
Table 2: Method Performance using Non-Isotopically Labeled Internal Standards
| Analytical Method | Matrix | Internal Standard | Linearity (r²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
| SPE-GC-MS/MS | Surface Water | Camphor | >0.99 | >90 | 8.5 | 0.9 ng/L |
| HiSorb-GC-MS | Water | 2-isopropyl-3-methoxypyrazine (IPMP) | Not Reported | Not Reported | Not Reported | 1-200 ng/L (calibration range) |
| USA-DLLME-GC-MS | Water & Wine | Not specified | 0.9988 | 70-113 | <11 | 2 ng/L |
| SPME-GC/MS | Drinking Water | Not specified | >0.999 | 98.4 | 2.8-3.7 (intraday) | Not specified |
While direct comparative data is limited in the reviewed literature, the consistent performance of methods employing deuterated standards across different matrices, particularly in complex ones like fish, underscores their robustness. Studies have shown that stable isotope dilution methods can correct for sample-to-sample recovery deviations, leading to highly accurate results. For instance, in the analysis of geosmin in trout, a stable isotope dilution method yielded recoveries of 106% for direct Headspace Solid-Phase Microextraction (HS-SPME) and 95% for distillation, demonstrating excellent accuracy even with different sample preparation techniques.
Experimental Methodologies
Stable Isotope Dilution Analysis using Purge-and-Trap Gas Chromatography-Mass Spectrometry (SIDA-PT-GC/MS)
This method is highly effective for the analysis of volatile compounds like geosmin in water samples.
-
Sample Preparation:
-
To a 25 mL water sample, add a known concentration of this compound (or d5-Geosmin) as the internal standard.
-
Add sodium chloride (e.g., 20% m/v) to increase the ionic strength of the sample and enhance the purging of geosmin.
-
-
Purge-and-Trap:
-
The sample is purged with an inert gas (e.g., Nitrogen) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 13 minutes).
-
The purged volatile compounds, including geosmin and its deuterated internal standard, are trapped on a sorbent tube (e.g., Tenax-Silica Gel-Charcoal).
-
-
Thermal Desorption and GC/MS Analysis:
-
The sorbent trap is rapidly heated to desorb the trapped compounds into the gas chromatograph.
-
The compounds are separated on a capillary column (e.g., DB-1 or HP-5MS).
-
Detection is performed by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both geosmin and this compound.
-
Stable Isotope Dilution Analysis using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SIDA-HS-SPME-GC/MS)
SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
A water or homogenized fish tissue sample is placed in a headspace vial.
-
A known amount of this compound is added as the internal standard.
-
Salt (e.g., NaCl) may be added to the sample to improve the extraction efficiency.
-
-
Headspace SPME:
-
The vial is heated and agitated to promote the partitioning of geosmin and its internal standard into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace for a defined period to adsorb the analytes.
-
-
GC/MS Analysis:
-
The SPME fiber is then inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.
-
Separation and detection are carried out as described in the PT-GC/MS method.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for Geosmin Analysis using PT-GC/MS.
Caption: Workflow for Geosmin Analysis using HS-SPME-GC/MS.
Conclusion: The Clear Choice for Accuracy
While non-isotopically labeled internal standards can offer a more cost-effective option for routine analysis, the experimental evidence strongly supports the use of this compound for achieving the highest levels of accuracy and precision in geosmin quantification. The ability of a deuterated internal standard to mimic the behavior of the analyte throughout the analytical process, thereby effectively compensating for matrix effects and procedural variations, makes it the unequivocal choice for researchers, scientists, and drug development professionals who require the most reliable and defensible data. The adoption of stable isotope dilution analysis with this compound is a critical step towards ensuring the quality and safety of products affected by this potent off-flavor compound.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Accuracy and Precision of Geosmin Quantification with Geosmin-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of off-flavor compounds like geosmin is critical for ensuring product quality and safety. This guide provides an objective comparison of analytical methods for geosmin quantification, with a focus on the use of the deuterated internal standard, Geosmin-d3, to enhance accuracy and precision. The information presented is supported by experimental data from various studies.
The presence of geosmin, an earthy-musty smelling organic compound, can be a significant issue in water sources, food products, and pharmaceuticals. Its low odor threshold necessitates highly sensitive and reliable quantification methods. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of these measurements by correcting for variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
Various analytical techniques are employed for the determination of geosmin, often in combination with gas chromatography-mass spectrometry (GC-MS). The choice of sample preparation method and internal standard can significantly impact the performance of the analysis. The following tables summarize the performance characteristics of different methods, highlighting the effectiveness of using deuterated internal standards.
| Method | Internal Standard | Linearity (r²) | Limit of Detection (LOD) (ng/L) | Precision (%RSD) | Recovery (%) | Reference |
| SPME-GC-Ion Trap MS | Geosmin-d5 | Not Specified | 1 | 3-12 | 93-110 | [1] |
| P&T-GC/MS | Geosmin-d5 | >0.9998 | 3.60 | 5.20 | 82-95 | [2] |
| SPME-PTV-GC/MS | IPMP | 0.9994 | 0.191 | 0.56 | Not Specified | [3] |
| SPE-GC-MS/MS | Camphor | >0.99 | 0.9 | 8.5 | >90 | [4] |
| "Salt-Free" P&T-GC/MS | Not Specified | ≥ 0.995 | 4 | 7.52 (day-to-day) | 85.24 | [5] |
| SPME-GC/MS | Not Specified | >0.999 | 0.67 | <6.8 | 89-98 | [6] |
SPME: Solid-Phase Microextraction; P&T: Purge and Trap; PTV: Programmable Temperature Vaporization; SPE: Solid-Phase Extraction; IPMP: 2-isopropyl-3-methoxyprazine; RSD: Relative Standard Deviation.
The Role of this compound as an Internal Standard
The data consistently demonstrates that methods employing a deuterated internal standard, such as Geosmin-d5 (a close analog to this compound), provide excellent accuracy (recovery) and precision (RSD). Stable isotope dilution analysis, which utilizes these standards, is a powerful technique for trace quantitative analysis. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation or injection can be corrected for, as the internal standard is assumed to behave identically to the native analyte. This leads to more reliable and reproducible results, which is crucial for regulatory compliance and quality control.
While other compounds like 2-isopropyl-3-methoxypyrazine (IPMP) and camphor have been used as internal standards, deuterated analogs like this compound remain the gold standard.[4] This is because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, concentration, and chromatographic analysis.
Experimental Protocols
Below are detailed methodologies for two common techniques used for geosmin quantification, incorporating the use of a deuterated internal standard.
Solid-Phase Microextraction (SPME) with GC-MS
This method is known for being simple, fast, and solvent-free.
Sample Preparation and Extraction:
-
To a 30 mL water sample, add a known concentration of this compound internal standard.[1]
-
The sample is heated to 60°C.[1]
-
A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace above the sample for 20 minutes for extraction.[1]
GC-MS Analysis:
-
The SPME fiber is desorbed in the heated injection port of the GC.
-
GC Column: HP 5-MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
-
Quantitation ion for Geosmin: m/z 112[7]
-
Quantitation ion for this compound: m/z 115 (expected)
-
Purge and Trap (P&T) with GC-MS
This technique is a standard method for the analysis of volatile organic compounds in water.
Sample Preparation and Purging:
-
A 25 mL water sample is placed in a purging vessel.
-
A known amount of this compound internal standard is added.[2]
-
The sample is heated to 60°C and purged with an inert gas (e.g., nitrogen) for 11-13 minutes.[2][5]
-
The purged analytes are trapped on a sorbent trap (e.g., Tenax).[2]
Desorption and GC-MS Analysis:
-
The trap is rapidly heated to desorb the analytes into the GC inlet.
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature program is used to separate geosmin from other compounds.
-
MS Detection: Operated in SIM mode to monitor the characteristic ions for geosmin and its deuterated internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of geosmin using an internal standard.
References
- 1. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.scirp.org [file.scirp.org]
- 3. scispec.co.th [scispec.co.th]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Method detection limit (MDL) and limit of quantification (LOQ) for geosmin using Geosmin-d3
For researchers and scientists in environmental analysis and drug development, the precise and accurate quantification of trace compounds is paramount. Geosmin, a naturally occurring organic compound with a distinct earthy odor, presents a significant analytical challenge due to its low taste and odor threshold in water. This guide provides an objective comparison of analytical methodologies for determining the Method Detection Limit (MDL) and Limit of Quantification (LOQ) of geosmin, with a focus on the use of its deuterated internal standard, Geosmin-d3.
The use of a stable isotope-labeled internal standard like this compound is a robust strategy in analytical chemistry, particularly for trace analysis. It allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification at low concentrations.
Comparative Analysis of Detection Limits
The selection of an analytical method significantly impacts the achievable MDL and LOQ for geosmin. The following table summarizes the performance of various techniques, highlighting the sensitivity enhancements when employing an internal standard.
| Analytical Method | Internal Standard | Method Detection Limit (MDL) [ng/L] | Limit of Quantification (LOQ) [ng/L] | Matrix |
| HS-SPME-GC/MS | This compound | 1.8 | Not Reported | Water |
| SPME-GC-CI/EI-ITMS | d5-Geosmin | 1.0 | Not Reported | Water |
| "Salt-Free" Purge-and-Trap/GC-MS | Not Explicitly Stated | 4.0 | 5.0 | Water |
| SPME Arrow-GC/MS | Not Explicitly Stated | 0.22 | Not Reported | Drinking Water[1][2] |
| Purge and Trap-GC-MS | Not Explicitly Stated | 0.33 | Not Reported | Drinking Water[3] |
| SPME-GC/MS | Not Explicitly Stated | 1.9 | Not Reported | Water[4] |
Visualizing the Analytical Workflow
The determination of MDL and LOQ for geosmin using an internal standard like this compound follows a structured experimental workflow. This process ensures the reliability and reproducibility of the results.
Detailed Experimental Protocols
The methodologies employed to achieve the detection limits presented in the comparison table vary in their specifics. Below are detailed protocols based on the cited analytical techniques.
Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS
This method, which reported an MDL of 1.8 ng/L for geosmin using this compound, is a common technique for volatile and semi-volatile organic compounds in water.[5]
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
For MDL determination, spike reagent water with geosmin at a concentration estimated to be 1 to 5 times the expected MDL.
-
Add a known concentration of this compound internal standard to all samples, standards, and blanks.
-
Transfer a specific volume (e.g., 10-45 mL) of the sample into a headspace vial.
-
Sodium chloride may be added to the sample to improve the extraction efficiency of the analytes.
-
-
Extraction:
-
Expose a SPME fiber (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to the headspace above the water sample.
-
Maintain the sample at a constant temperature (e.g., 65°C) for a defined period (e.g., 30 minutes) to allow for the partitioning of geosmin and this compound onto the fiber.
-
-
GC/MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a capillary column (e.g., DB-5ms).
-
Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode. Monitor characteristic ions for both geosmin and this compound.
-
-
MDL Calculation:
-
Analyze at least seven replicate spiked samples.
-
Calculate the standard deviation of the measured concentrations.
-
MDL is calculated as the product of the standard deviation and the Student's t-value for a 99% confidence level with n-1 degrees of freedom.
-
Purge and Trap with GC/MS
This technique is suitable for volatile organic compounds and can achieve low detection limits. A study reported an MDL of 4 ng/L and an LOQ of 5 ng/L for geosmin.
-
Sample Preparation:
-
Collect water samples.
-
Spike replicate samples with a low concentration of geosmin.
-
An internal standard, such as this compound, would typically be added at this stage for improved accuracy.
-
-
Extraction (Purge and Trap):
-
Inert gas is bubbled (purged) through the water sample.
-
The volatile geosmin is partitioned into the gas phase and then carried to a sorbent trap.
-
After purging is complete, the trap is heated, and the analytes are desorbed and transferred to the GC/MS.
-
-
GC/MS Analysis:
-
The analytical conditions for the GC/MS are similar to those used for SPME analysis, with separation on a capillary column and detection by a mass spectrometer.
-
-
MDL/LOQ Calculation:
-
The MDL and LOQ are determined from the analysis of multiple spiked replicates, similar to the SPME method. The LOQ is often established as a multiple of the standard deviation (e.g., 10 times the standard deviation).
-
SPME Arrow with GC/MS
A more recent development in SPME technology, the SPME Arrow, offers a larger surface area and volume of sorbent, leading to improved sensitivity. This method achieved an MDL of 0.22 ng/L for geosmin.[1][2]
-
Sample Preparation and Extraction: The principles are similar to conventional SPME but utilize the SPME Arrow device for enhanced extraction efficiency.
-
GC/MS Analysis and MDL Calculation: The subsequent steps of GC/MS analysis and MDL calculation follow the same principles as the standard SPME method. The lower MDL is a direct result of the higher extraction capacity of the SPME Arrow.[1][2]
Conclusion
The choice of analytical methodology is critical for achieving the low detection limits required for meaningful geosmin monitoring. The use of an internal standard, specifically this compound, is a key factor in obtaining accurate and precise data, especially at concentrations near the MDL and LOQ. While newer technologies like SPME Arrow demonstrate significantly lower detection limits, the selection of the most appropriate method will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. The detailed protocols provided in this guide serve as a foundation for researchers to develop and validate their own methods for the robust quantification of geosmin.
References
- 1. agilent.com [agilent.com]
- 2. go-jsb.nl [go-jsb.nl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of geosmin and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 5. This compound | 135441-88-2 | Benchchem [benchchem.com]
Cross-Validation of Analytical Methods for Geosmin Detection Using Geosmin-d3 as an Internal Standard: A Comparative Guide
This guide provides a detailed comparison of two prevalent analytical methods for the quantification of geosmin in aqueous samples: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS). The use of a stable isotope-labeled internal standard, such as Geosmin-d3, is critical for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are involved in the detection and quantification of trace-level organic compounds.
Quantitative Performance Data
The following table summarizes the key performance metrics for the P&T-GC/MS and HS-SPME-GC/MS methods for the analysis of geosmin, employing a stable isotope dilution assay with a deuterated internal standard.
| Performance Metric | P&T-GC/MS | HS-SPME-GC/MS |
| Linearity (Concentration Range) | 10–500 ng L⁻¹ | 10–500 ng L⁻¹ |
| Limit of Detection (LOD) | 3.60 ng L⁻¹ | 3.00 ng L⁻¹ |
| Recovery (in Raw Drinking Water) | 81–104% | 83–98% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Primary Application | Clearer water samples | Eutrophic water and algae cells |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods for geosmin and the logical relationship of the comparison.
Caption: General workflow for the cross-validation of analytical methods for geosmin analysis.
Caption: Logical flow for comparing two analytical methods using a common internal standard.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the P&T-GC/MS and HS-SPME-GC/MS analysis of geosmin.
Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
This method is particularly effective for cleaner water matrices.
1. Sample Preparation and Extraction:
-
An aqueous sample (typically 5-25 mL) is placed in a purging vessel.
-
A precise amount of this compound internal standard solution is added.
-
The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 10-15 minutes).
-
The purged volatile analytes, including geosmin and this compound, are trapped on a sorbent trap.
2. Desorption and GC/MS Analysis:
-
The sorbent trap is rapidly heated to desorb the trapped compounds into the gas chromatograph.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate geosmin from other volatile compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for geosmin (e.g., m/z 112, 182) and this compound are monitored.
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)
This technique is advantageous for complex matrices such as eutrophic water or samples containing algae cells.
1. Sample Preparation and Extraction:
-
A water sample (e.g., 10-20 mL) is placed in a headspace vial.
-
The this compound internal standard is added.
-
The vial is sealed and heated (e.g., 60-80°C) with agitation to promote the partitioning of volatile compounds into the headspace.
-
A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
2. Desorption and GC/MS Analysis:
-
The SPME fiber is retracted and immediately inserted into the hot inlet of the GC for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Similar column, carrier gas, and oven temperature program as for P&T-GC/MS.
-
-
Mass Spectrometer (MS) Conditions:
-
Identical ionization and acquisition modes as described for the P&T-GC/MS method.
-
Conclusion
Both P&T-GC/MS and HS-SPME-GC/MS, when coupled with a stable isotope dilution assay using this compound, provide sensitive and reliable methods for the quantification of geosmin. The choice of method may depend on the sample matrix, with P&T-GC/MS being well-suited for cleaner water samples and HS-SPME-GC/MS offering advantages for more complex samples. The data presented indicates that both methods can achieve low nanogram per liter detection limits, making them suitable for monitoring geosmin in drinking water and other aqueous environments.
A Guide to Certified Reference Materials for Geosmin and Geosmin-d3 in Analytical Workflows
For researchers, scientists, and professionals in drug development, the accurate quantification of off-flavor compounds like geosmin is critical. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for geosmin and its deuterated internal standard, Geosmin-d3. It includes a detailed examination of their use in analytical methods, supported by experimental data and protocols.
The presence of geosmin, an organic compound with a distinct earthy flavor and aroma, can significantly impact the quality of water, food, and beverages. Its accurate detection and quantification are therefore essential. Certified reference materials (CRMs) play a pivotal role in ensuring the quality and validity of these analytical measurements by providing a benchmark for calibration and method validation. This guide focuses on the application of geosmin and its isotopically labeled counterpart, this compound, in precise analytical workflows.
Commercially Available Certified Reference Materials
Several suppliers offer CRMs for geosmin and this compound, each with specific formulations and concentrations. The choice of a suitable CRM depends on the analytical method, the matrix being analyzed, and the required concentration range. Below is a comparison of some available CRMs.
| Product Name | Supplier | Catalog Number | Concentration | Solvent/Matrix |
| (±)-Geosmin certified reference material, TraceCERT® | Sigma-Aldrich | 16423-19-1 | 100 µg/mL | Methanol |
| (+/-)-Geosmin | AccuStandard | ODOR-01S | 2 µg/mL | Methanol |
| rac this compound | LGC Standards | TRC-G364502 | Varies | Not specified |
| This compound | Benchchem | B1141081 | Not specified | Not specified |
The Role of this compound as an Internal Standard
This compound, a deuterated form of geosmin, is widely used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS).[1] The use of an isotopically labeled internal standard is a robust technique to improve the accuracy and precision of quantification. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses that occur during sample preparation and analysis can be corrected for, as the internal standard behaves almost identically to the native analyte.
Analytical Methodology: SPME-GC-MS
A prevalent method for the analysis of geosmin in water samples is Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, efficiency, and minimal use of organic solvents.
Experimental Workflow
The general workflow for analyzing geosmin using SPME-GC-MS with this compound as an internal standard is as follows:
References
Performance of Geosmin-d3 in Water Analysis: A Comparative Guide
In the precise quantification of off-flavor compounds in water, such as geosmin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative evaluation of Geosmin-d3 as an internal standard in various water matrices, alongside other commonly used alternatives. The information presented is intended for researchers, scientists, and professionals involved in water quality analysis and drug development who require robust analytical methodologies.
Comparative Performance of Internal Standards
The efficacy of an internal standard is determined by its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variations in extraction efficiency and instrumental response. Deuterated analogs of the target analyte, such as this compound, are often considered the gold standard due to their similar chemical and physical properties.
The following table summarizes the performance of this compound and alternative internal standards based on data from various studies. It is important to note that the presented values are derived from different analytical methods and water matrices, which can influence the results.
| Internal Standard | Analytical Method | Water Matrix | Recovery (%) | Precision (RSD %) | Method Detection Limit (MDL) (ng/L) | Citation(s) |
| This compound | HS-SPME-GC/MS | Drinking Water | Not explicitly stated, but used to achieve MDL of 1.8 for Geosmin | Not explicitly stated | 1.8 (for Geosmin) | |
| d5-Geosmin | SPME-GC-CI/EI-ITMS | Raw and Treated Drinking Water | 93 - 110 | 3 - 12 | 1 (for Geosmin) | |
| d5-Geosmin | PT-GC/MS | Reservoir Source Water | 82 - 95 | 5.20 | 3.60 (for Geosmin) | [1] |
| d3-2-Methylisoborneol (MIB) | SPME-GC-CI/EI-ITMS | Raw and Treated Drinking Water | Not applicable for Geosmin | Not applicable for Geosmin | 1 (for MIB) | |
| d3-2-Methylisoborneol (MIB) | PT-GC/MS | Reservoir Source Water | 99 - 101 | 0.78 | 4.12 (for MIB) | [1] |
| Camphor | SPE-GC-MS/MS | Surface Water | >90 (for Geosmin) | 8.5 (for Geosmin) | 0.9 (for Geosmin) | [2] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | P&T-GC-MS | Drinking Water | Not specified | Not specified | Not specified | [3] |
| 2,4,6-Trichloroanisole (TCA) | P&T-GC-MS | Drinking Water | Not specified | Not specified | Not specified | [3] |
Note: Recovery and precision values for deuterated standards often reflect the performance of the overall method for the target analyte when corrected with the internal standard.
Experimental Protocols
Accurate quantification of geosmin relies on meticulous experimental procedures. Below are detailed protocols for two common analytical techniques.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS)
This method is widely used for the analysis of volatile and semi-volatile organic compounds in water.
a. Sample Preparation:
-
Collect water samples in amber glass vials with PTFE-lined septa.
-
If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate).
-
For each 10-20 mL sample, add a defined amount of this compound internal standard solution.
-
Add a salting agent, typically sodium chloride (e.g., 2.5 g per 10 mL sample), to enhance the partitioning of geosmin into the headspace.[4]
-
Seal the vials immediately.
b. HS-SPME Procedure:
-
Place the sealed vial in a heated agitator. Optimal conditions can vary, but a common starting point is 60-70°C for an equilibration time of 20-30 minutes.[5]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes).[5]
-
Retract the fiber into the needle after extraction.
c. GC/MS Analysis:
-
Introduce the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity. The characteristic ions for geosmin (m/z 112, 125) and this compound are monitored.
Purge and Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (GC/MS)
This technique is suitable for volatile organic compounds and involves purging the analytes from the water matrix with an inert gas.
a. Sample Preparation:
-
Collect water samples as described for HS-SPME.
-
Add a precise volume of this compound internal standard to a known volume of the water sample (e.g., 25 mL).[1]
-
Optionally, add a salt (e.g., 20% m/v sodium chloride) to the sample.[1]
b. P&T Procedure:
-
Place the sample in the purging vessel of the P&T system.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) and temperature (e.g., 60°C) for a specific duration (e.g., 11-13 minutes).[1]
-
The purged analytes are trapped on a sorbent trap (e.g., Tenax).
-
After purging, the trap is rapidly heated (desorbed), and the analytes are transferred to the GC/MS system with the carrier gas.
c. GC/MS Analysis:
-
The analytical conditions for the GC/MS are similar to those used for the HS-SPME method, with separation on a capillary column and detection by mass spectrometry.
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Geosmin analysis.
Caption: Key factors influencing accurate Geosmin quantification.
References
Safety Operating Guide
Proper Disposal Procedures for Geosmin-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Geosmin-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a deuterated form of geosmin, is commonly used as an internal standard in analytical chemistry. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on established best practices for the disposal of its non-deuterated counterpart, Geosmin, and other similar laboratory chemicals.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Ensure adequate ventilation, such as working within a fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite, and place it in a sealed container for disposal.[1][2]
Quantitative Data Summary
While specific regulatory disposal limits for Geosmin are not listed under major hazardous substance regulations, the following table summarizes key hazard and safety information derived from available Safety Data Sheets (SDS).
| Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₉D₃O | N/A |
| Appearance | Varies; can be a solid or in solution | N/A |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[2][3] | SDS |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat.[2][3] | SDS |
| Spill Containment | Absorb with inert material (e.g., sand, vermiculite).[1][2] | SDS |
| Disposal Recommendation | Dispose of as hazardous waste in accordance with local regulations.[1] | SDS |
Standard Disposal Protocol for this compound
The following step-by-step procedure outlines the recommended process for the disposal of this compound from a laboratory setting. This protocol is designed to be a general guideline; always consult your institution's specific waste disposal policies and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This may include pure (unused) product, solutions containing this compound, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Keep it separate from non-hazardous laboratory trash.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the chemical nature of this compound and any solvents it may be dissolved in.
-
Label the Container: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Irritant")
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.
-
Manifesting: Ensure that all required waste disposal paperwork (manifests) is completed accurately and accompanies the waste upon collection.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in any drainage system.[1][2]
-
Consult Local Regulations: Disposal regulations can vary significantly by location. Always adhere to local, state, and federal guidelines.
Experimental Protocol: Acidification for Geosmin Reduction
For research purposes or as a potential pre-treatment for aqueous solutions containing trace amounts of Geosmin, a study has demonstrated the effectiveness of acidification in reducing its concentration. This is not a standard disposal method but an experimental approach.
Objective: To reduce the concentration of Geosmin in an aqueous solution through acid-induced degradation.
Materials:
-
Aqueous solution containing Geosmin
-
Citric acid or acetic acid
-
pH meter
-
Appropriate glassware
-
Stir plate and stir bar
Methodology:
-
Preparation of Acid Solutions: Prepare stock solutions of citric acid and acetic acid at various concentrations (e.g., 0.1%, 1.0%, 4.0% w/w).
-
Treatment of Geosmin Solution:
-
Place a known volume of the Geosmin-containing aqueous solution in a beaker with a stir bar.
-
While stirring, add a selected concentration of either citric acid or acetic acid to the solution.
-
Monitor the pH of the solution.
-
-
Analysis: After a designated reaction time, analyze the concentration of Geosmin in the treated solution using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the extent of reduction.
One study found that treating a geosmin solution with 1.0% citric acid or 4.0% acetic acid significantly reduced its concentration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
